Product packaging for Cholesteryl linolenate(Cat. No.:CAS No. 2545-22-4)

Cholesteryl linolenate

Cat. No.: B163427
CAS No.: 2545-22-4
M. Wt: 647.1 g/mol
InChI Key: FYMCIBHUFSIWCE-WVXFKAQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholesteryl linolenate (CAS 2545-22-4) is a cholesteryl ester (CE) formed from cholesterol and the omega-3 polyunsaturated fatty acid (PUFA) alpha-linolenic acid . Intended for research applications only, this compound is a critical reagent for studying lipid biology, cellular storage, and transport mechanisms. In biological systems, cholesteryl esters are neutral lipids designed for the safe storage and transport of cholesterol, packaging into the core of intracellular lipid droplets or circulating lipoproteins . This compound is of particular research interest because its polyunsaturated fatty acyl chain is highly susceptible to both enzymatic and non-enzymatic oxidation . The resulting oxidized this compound derivatives (OxCEs) are biologically active and are studied in the context of inflammatory signaling, oxidative stress, and the pathogenesis of cardiovascular diseases . Researchers utilize this compound to investigate lipid peroxidation processes, the role of oxidized lipids in immune cell signaling, and their potential as biomarkers in various disease states . This product is supplied for laboratory research purposes. It is labeled with the identifier CE(18:3(9Z,12Z,15Z)) and has a molecular formula of C45H74O2 . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H74O2 B163427 Cholesteryl linolenate CAS No. 2545-22-4

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3/b9-8-,12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCIBHUFSIWCE-WVXFKAQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014612
Record name Cholesteryl linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001014612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-22-4
Record name Cholesteryl linolenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesteryl linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001014612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Cholesteryl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cholesteryl linolenate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and biological significance of this cholesterol ester.

Chemical and Physical Properties

This compound is a cholesterol ester formed from the condensation of a cholesterol molecule and a linolenic acid molecule.[1] It is a significant component of low-density lipoprotein (LDL) and has been implicated in the pathology of atherosclerosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Identifier Value Source
CAS Number2545-22-4[3]
PubChem CID6436907[3]
Molecular FormulaC45H74O2[3]
Molecular Weight647.08 g/mol [3]
Physical Property Value Source
Melting PointBelow room temperature (observed as a neat oil)[4]
Boiling Point678.9 °C at 760 mmHg (Predicted)
SolubilitySoluble in Chloroform
AppearanceWhite to off-white semi-solid
Spectroscopic Data Description Source
¹H NMR Data available for the closely related cholesteryl linoleate shows characteristic signals for the cholesterol backbone and the linoleate fatty acid chain.[5]
¹³C NMR Spectra available, though detailed peak assignments for this compound require further analysis. Data for cholesteryl acetate provides a reference for the cholesterol moiety.[6]
IR Spectroscopy The spectrum shows characteristic ester carbonyl stretching vibrations.[7]
Mass Spectrometry Fragmentation patterns typically show a neutral loss of the cholesterol backbone (368.5 m/z), allowing for the identification of the fatty acyl chain.[1]

Experimental Protocols

Synthesis of this compound

General Esterification Procedure:

  • Reactant Preparation: Cholesterol and linolenic acid are dissolved in a suitable inert solvent, such as toluene.

  • Catalyst Addition: A catalyst is added to the reaction mixture. Common catalysts for this type of esterification include dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP), or triphenylphosphine-sulfur trioxide adduct.[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with aqueous solutions to remove the catalyst and any unreacted acid.

  • Purification: The crude product is purified, typically by column chromatography on silica gel.

Purification by Silica Gel Column Chromatography

General Protocol:

  • Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.

  • Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[9][10]

Signaling Pathways and Biological Relevance

This compound, particularly in its oxidized form, plays a crucial role in the development of atherosclerosis. The following diagram illustrates the pathway of this compound oxidation and its subsequent uptake by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.

Cholesteryl_Linolenate_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_intima Arterial Intima LDL LDL Particle (containing this compound) LOX15 12/15-Lipoxygenase (12/15-LOX) LDL->LOX15 Oxidation OxLDL Oxidized LDL (containing Oxidized this compound) LOX15->OxLDL CD36 CD36 OxLDL->CD36 Uptake LOX1 LOX-1 OxLDL->LOX1 Uptake Macrophage Macrophage FoamCell Foam Cell Macrophage->FoamCell Transformation CD36->Macrophage LOX1->Macrophage

Oxidation of this compound and Macrophage Uptake in Atherosclerosis.

Workflow of this compound Synthesis and Purification

The following diagram outlines a typical workflow for the laboratory synthesis and purification of this compound.

Synthesis_Workflow Reactants Cholesterol + Linolenic Acid + Solvent + Catalyst Reaction Esterification Reaction Reactants->Reaction Workup Aqueous Workup (Filtration and Washing) Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Silica Gel Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Characterization (NMR, IR, MS) PureProduct->Analysis

General workflow for the synthesis and purification of this compound.

References

The Metabolic Crossroads of Cholesteryl Linolenate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl linolenate, an ester of cholesterol and the omega-3 fatty acid alpha-linolenic acid, is a significant yet often overlooked component of lipid metabolism. Present in plasma lipoproteins and various tissues, its metabolic fate is intricately linked to key enzymatic pathways and cellular signaling cascades that influence inflammation, atherosclerosis, and overall lipid homeostasis. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its synthesis, transport, and enzymatic processing. We present quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates, offering a critical resource for researchers in lipidology, cardiovascular disease, and drug development.

Introduction

Cholesteryl esters are the primary form for cholesterol storage and transport within the body. While cholesteryl oleate and linoleate are often the most abundant species, this compound, derived from the essential omega-3 fatty acid alpha-linolenic acid, plays a distinct and crucial role in metabolic processes. Its presence in various lipoprotein fractions and its accumulation in atherosclerotic plaques underscore its importance in both physiological and pathological contexts. Understanding the intricate metabolic pathways and signaling roles of this compound is paramount for developing novel therapeutic strategies targeting lipid-related disorders.

Synthesis and Transport of this compound

This compound is synthesized through the esterification of cholesterol with alpha-linolenic acid. This process is catalyzed by two key enzymes: Lecithin:cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells.

  • LCAT-mediated Synthesis: LCAT is primarily associated with high-density lipoproteins (HDL) in the plasma. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, forming a cholesteryl ester. The specificity of LCAT for different fatty acids influences the composition of cholesteryl esters in lipoproteins.

  • ACAT-mediated Synthesis: ACAT is an intracellular enzyme located in the endoplasmic reticulum that esterifies cholesterol with fatty acyl-CoAs. There are two isoforms, ACAT1 and ACAT2. ACAT2, predominantly found in the liver and intestine, has been shown to utilize linolenoyl-CoA as a substrate, contributing to the this compound pool within these tissues[1].

Once synthesized, this compound is incorporated into the core of lipoproteins—chylomicrons, very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and HDL—for transport throughout the circulatory system[2][3]. The distribution of this compound among these lipoprotein fractions is a key determinant of its metabolic fate.

Quantitative Distribution of this compound

The relative abundance of this compound varies across different lipoprotein fractions and tissues, and can be altered in disease states.

Table 1: Fatty Acid Composition of Cholesteryl Esters in Human Plasma Lipoproteins

Fatty AcidVLDL (% of total CE fatty acids)LDL (% of total CE fatty acids)HDL (% of total CE fatty acids)
Palmitic (16:0)10-1510-1210-13
Stearic (18:0)1-31-21-2
Oleic (18:1)15-2518-2515-20
Linoleic (18:2)45-5550-6045-55
Linolenic (18:3) ~1-2 ~1-2 ~1-2
Arachidonic (20:4)5-104-85-9

Data compiled from multiple sources and represent approximate ranges.

Table 2: Cholesteryl Ester Composition in Human Tissues

TissueThis compound (% of total CE)Predominant Cholesteryl Ester
LiverVariable, reflects dietary intakeCholesteryl Oleate, Cholesteryl Linoleate
Adrenal GlandLowCholesteryl Arachidonate
Adipose TissueVariable, reflects dietary intakeCholesteryl Oleate
Atherosclerotic PlaquePresent, concentration varies with plaque progressionCholesteryl Oleate, Cholesteryl Linoleate[4]

Enzymatic Metabolism of this compound

The metabolic turnover of this compound is governed by the concerted action of several key enzymes responsible for its synthesis and hydrolysis.

Lecithin:Cholesterol Acyltransferase (LCAT)

LCAT plays a central role in the formation of cholesteryl esters in plasma, including this compound. The enzyme's activity is influenced by the fatty acid composition of phosphatidylcholine.

  • Substrate Specificity: LCAT exhibits a preference for polyunsaturated fatty acids at the sn-2 position of phosphatidylcholine. While linoleic acid is a major substrate, alpha-linolenic acid can also be utilized, leading to the formation of this compound.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

ACAT is responsible for intracellular cholesterol esterification. The isoform ACAT2 is particularly relevant to hepatic and intestinal this compound synthesis.

  • Substrate Specificity: Studies have shown that ACAT2 can utilize a variety of fatty acyl-CoAs. Notably, linolenoyl-CoA is a substrate for ACAT2, contributing to the cellular pool of this compound[1].

Hormone-Sensitive Lipase (HSL)

HSL is a key intracellular lipase that hydrolyzes stored cholesteryl esters, releasing free cholesterol and fatty acids.

  • Hydrolytic Activity: HSL is capable of hydrolyzing a broad range of cholesteryl esters, including this compound, thereby mobilizing stored cholesterol for cellular processes such as steroid hormone synthesis or efflux[5][6][7][8]. The activity of HSL is nearly twice as high against cholesteryl esters compared to triacylglycerol[1][8].

Signaling Pathways Modulated by this compound

This compound and its derivatives are not merely inert storage molecules; they actively participate in cellular signaling, particularly in the context of inflammation and macrophage function.

Macrophage Activation and Inflammatory Signaling

In inflammatory settings, this compound can be converted to nitrated forms, such as cholesteryl-nitrolinoleate. These derivatives act as potent signaling molecules in macrophages.

  • NF-κB Pathway: Cholesteryl-nitrolinoleate has been shown to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This suppression leads to a downregulation of pro-inflammatory cytokines[7][9].

  • PPARγ Activation: Nitroalkene derivatives of fatty acids, including those derived from this compound, are high-affinity ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ in macrophages generally leads to an anti-inflammatory response and regulates genes involved in lipid metabolism[3][10][11].

Cholesteryl_Linolenate_Macrophage_Signaling Cholesteryl_Linolenate Cholesteryl Linolenate Cholesteryl_Nitrolinoleate Cholesteryl- Nitrolinoleate Cholesteryl_Linolenate->Cholesteryl_Nitrolinoleate Nitration Nitrative_Stress Nitrative Stress (e.g., in inflammation) Nitrative_Stress->Cholesteryl_Nitrolinoleate PPARg PPARγ Cholesteryl_Nitrolinoleate->PPARg Activates NFkB NF-κB Cholesteryl_Nitrolinoleate->NFkB Inhibits Anti_inflammatory_Response Anti-inflammatory Response PPARg->Anti_inflammatory_Response Lipid_Metabolism_Genes Lipid Metabolism Genes (e.g., CD36) PPARg->Lipid_Metabolism_Genes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines

This compound Signaling in Macrophages
Cellular Uptake and Trafficking

The uptake of this compound from lipoproteins into cells is a regulated process. In macrophages, a selective uptake mechanism has been described.

  • LDL Receptor-Related Protein (LRP): Macrophages can selectively take up cholesteryl linoleate from LDL particles via the LDL Receptor-Related Protein (LRP). This process is distinct from the wholesale uptake of the entire LDL particle[12].

Cholesteryl_Linolenate_Uptake cluster_macrophage LDL_CL LDL containing This compound LRP LRP LDL_CL->LRP Binds Macrophage Macrophage Intracellular_CL Intracellular This compound LRP->Intracellular_CL Selective Uptake Lipid_Droplet Lipid Droplet (Storage) Intracellular_CL->Lipid_Droplet Metabolism Metabolism & Signaling Intracellular_CL->Metabolism

Selective Uptake of this compound in Macrophages

Experimental Protocols

Isolation of Lipoprotein Fractions by Sequential Ultracentrifugation

This protocol allows for the separation of VLDL, LDL, and HDL from plasma based on their density.

  • Initial Plasma Spin: Transfer 1 mL of plasma into an ultracentrifuge tube. Centrifuge at high speed (e.g., 356,000 x g) for 2.5 hours at 4°C to float the VLDL fraction[4][13][14].

  • VLDL Collection: Carefully collect the top VLDL layer.

  • Density Adjustment for LDL Isolation: Adjust the density of the remaining infranatant to 1.063 g/mL using a concentrated KBr solution[15][16].

  • LDL Spin: Centrifuge again under the same conditions for a longer duration (e.g., 18 hours) to float the LDL fraction.

  • LDL and HDL Collection: Collect the top LDL layer. The bottom fraction contains the HDL.

  • Further HDL Sub-fractionation (Optional): The HDL fraction can be further separated into HDL2 and HDL3 by adjusting the density to 1.125 g/mL and performing another ultracentrifugation step.

Extraction of Cholesteryl Esters from Cells or Tissues

This protocol describes a modified Folch method for lipid extraction.

  • Homogenization: Homogenize approximately 10 mg of tissue or 1 million cells in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add water or a saline solution to induce phase separation. Vortex thoroughly and centrifuge at a low speed to separate the organic (lower) and aqueous (upper) phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried lipid extract in a suitable solvent for subsequent analysis.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the quantification of specific cholesteryl esters.

  • Saponification and Derivatization: Hydrolyze the cholesteryl esters to release the fatty acids. The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs).

  • GC Separation: Inject the FAMEs onto a GC column (e.g., a polar capillary column) to separate them based on their volatility and polarity.

  • MS Detection: As the FAMEs elute from the GC, they are ionized and fragmented in the mass spectrometer.

  • Quantification: Identify and quantify the methyl linolenate peak based on its retention time and mass spectrum, using an internal standard for accurate quantification.

In Vitro Macrophage Foam Cell Formation

This protocol describes the generation of foam cells, a key model for studying atherosclerosis.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media[10][17].

  • Loading with Modified LDL: Incubate the macrophages with oxidized or acetylated LDL (50-100 µg/mL) for 24-48 hours to induce lipid accumulation.

  • Verification of Foam Cell Formation: Stain the cells with Oil Red O, which specifically stains neutral lipids, to visualize the accumulation of lipid droplets characteristic of foam cells.

Experimental_Workflow Plasma_Sample Plasma Sample Ultracentrifugation Sequential Ultracentrifugation Plasma_Sample->Ultracentrifugation Cell_Tissue_Sample Cell/Tissue Sample Lipid_Extraction Lipid Extraction (Folch Method) Cell_Tissue_Sample->Lipid_Extraction Lipoprotein_Fractions VLDL, LDL, HDL Fractions Ultracentrifugation->Lipoprotein_Fractions Lipid_Extract Total Lipid Extract Lipid_Extraction->Lipid_Extract Lipoprotein_Fractions->Lipid_Extraction Analysis Analysis (e.g., GC-MS, LC-MS) Lipid_Extract->Analysis Quantitative_Data Quantitative Data on Cholesteryl Linolenate Analysis->Quantitative_Data

Workflow for this compound Analysis

Conclusion and Future Directions

This compound is a dynamic player in lipid metabolism, with roles extending beyond simple cholesterol storage. Its synthesis, transport, and hydrolysis are tightly regulated by key enzymes, and its derivatives are potent signaling molecules that modulate inflammatory pathways in macrophages. The inverse correlation between a high proportion of cholesteryl linoleate (and likely other polyunsaturated cholesteryl esters) and cardiovascular disease mortality highlights the importance of understanding the specific roles of these lipid species[4].

Future research should focus on elucidating the precise kinetic parameters of human enzymes involved in this compound metabolism. A more detailed characterization of the downstream targets of this compound-mediated signaling through PPARγ and NF-κB will provide deeper insights into its immunomodulatory functions. Furthermore, investigating the therapeutic potential of modulating this compound levels or its signaling pathways could open new avenues for the treatment of atherosclerosis and other inflammatory diseases. The development of advanced analytical techniques will be crucial for accurately quantifying this and other low-abundant lipid species in complex biological samples, paving the way for a more nuanced understanding of lipid metabolism in health and disease.

References

Cholesteryl Linolenate: A Potential Biomarker in Human Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholesteryl linolenate, an ester formed from cholesterol and linolenic acid, is an important component of lipid metabolism. Emerging research has highlighted its potential as a biomarker in a variety of human diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a biomarker, detailing its association with disease states, the analytical methods for its quantification, and its potential involvement in key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available on the association of cholesteryl esters, including this compound, with various human diseases. It is important to note that specific quantitative data for this compound is still emerging, and much of the current literature reports on broader changes in cholesteryl ester profiles.

Table 1: Cholesteryl Esters in Cancer

Cancer TypeTissue/FluidObservationQuantitative Data (where available)
Breast CancerTumor TissueIntratumor cholesteryl ester (CE) accumulation is associated with higher histologic grade, Ki-67, and tumor necrosis.[1]CE-rich tumors (tertile 3): 5.17-9.92 µg/mg protein.[1]
Triple-Negative Breast Cancer (TNBC)Cell LinesReduced accumulation of esterified cholesterol in bitter melon extract-treated TNBC cell lines.Not specified.[2]
Colorectal CancerSerum & TissueLower serum levels of total cholesterol (TCH) and LDL-C in patients.Not specified for this compound.

Table 2: Cholesteryl Esters in Cardiovascular Disease

DiseaseFluidObservationQuantitative Data (where available)
Coronary Artery Disease (CAD)PlasmaCholesteryl ester 18:3 (this compound) was among the molecular lipids associated with fatal cardiovascular outcomes.[3]Specific concentrations not provided.

Table 3: Cholesteryl Esters in Neurodegenerative Disease

DiseaseTissue/FluidObservationQuantitative Data (where available)
Alzheimer's DiseaseBrainDysregulation of cholesterol metabolism is linked to the pathogenesis of the disease.[4][5][6][7][8]Not specified for this compound.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

Generalized Protocol for Cholesteryl Ester Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of cholesteryl esters in human plasma.

1. Sample Preparation (Lipid Extraction):

  • Objective: To extract lipids, including cholesteryl esters, from the plasma matrix.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold isopropanol containing an appropriate internal standard (e.g., a deuterated cholesteryl ester).

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the lipid extract to a new tube.

    • Dry the extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate this compound from other lipid species.

  • Typical Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Objective: To specifically detect and quantify this compound.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+NH4]+ adduct of this compound.

  • Product Ion: A characteristic fragment ion of cholesterol (e.g., m/z 369.3).

  • Quantification: The peak area of the this compound MRM transition is normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of a this compound standard to determine the concentration in the samples.

Signaling Pathways and Logical Relationships

The role of this compound in cellular signaling is an active area of research. While direct signaling pathways initiated by this compound are not yet fully elucidated, its metabolism is intertwined with broader lipid signaling networks that are known to be dysregulated in disease.

Potential Involvement in Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Polyunsaturated fatty acids, such as linolenic acid, are key substrates for lipid peroxidation.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) PL_PUFA Phospholipids with PUFA tails PUFA->PL_PUFA LPO Lipid Peroxidation PL_PUFA->LPO Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->LPO Inhibits GSH Glutathione GSH->GPX4 Cofactor Iron Fe2+ ROS Reactive Oxygen Species Iron->ROS Fenton Reaction ROS->LPO Cholesteryl_Linolenate This compound (Storage Pool) Linolenic_Acid_Release Release of Linolenic Acid Cholesteryl_Linolenate->Linolenic_Acid_Release Linolenic_Acid_Release->PUFA

Potential role of this compound in ferroptosis.

This diagram illustrates how this compound, as a storage form of linolenic acid, can potentially contribute to the pool of polyunsaturated fatty acids that are susceptible to lipid peroxidation, a key driver of ferroptosis.

Experimental Workflow for Biomarker Discovery

The process of identifying and validating a biomarker like this compound involves a multi-step workflow.

Biomarker_Workflow Start Hypothesis: This compound as a Biomarker Sample_Collection Sample Collection (e.g., Plasma, Tissue) Start->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis Statistical_Analysis Statistical Analysis (Patient vs. Control) Data_Analysis->Statistical_Analysis Validation Validation in Independent Cohort Statistical_Analysis->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Workflow for this compound biomarker validation.

This workflow outlines the key steps from initial hypothesis to the assessment of clinical utility for a potential biomarker.

Conclusion

This compound is emerging as a promising biomarker with potential applications in oncology, cardiovascular medicine, and neurodegenerative disease research. While further studies are needed to establish definitive quantitative ranges and to fully elucidate its role in specific signaling pathways, the available evidence strongly suggests that alterations in this compound metabolism are a hallmark of several pathological states. The continued development of advanced analytical techniques, such as LC-MS/MS, will be instrumental in advancing our understanding of this molecule and its potential for clinical translation. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the utility of this compound in their respective fields.

References

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Cholesteryl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl linolenate, a cholesteryl ester formed from the esterification of cholesterol with α-linolenic acid, is a significant lipid molecule implicated in various physiological and pathophysiological processes. Its presence and concentration in tissues and lipoproteins are of considerable interest in the fields of biochemistry, medicine, and pharmacology, particularly in the context of cardiovascular disease and lipid metabolism. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for cholesteryl linolen-ate, tailored for professionals in research and drug development.

Natural Occurrence of this compound

This compound is found in various biological systems, from plants to humans. Its concentration varies significantly depending on the tissue, species, and metabolic state. The following tables summarize the quantitative data on the occurrence of this compound and related cholesteryl esters in different biological matrices.

Table 1: Cholesteryl Ester Composition in Human Tissues and Fluids
Sample TypeThis compound (% of Total Cholesteryl Esters)Other Major Cholesteryl Esters (% of Total)Reference(s)
Plasma 1.0 - 2.0Cholesteryl Linoleate (45-55), Cholesteryl Oleate (20-25), Cholesteryl Palmitate (10-15), Cholesteryl Arachidonate (5-10)[1]
Atherosclerotic Plaque 1.5 - 3.0Cholesteryl Oleate (30-40), Cholesteryl Linoleate (25-35), Cholesteryl Palmitate (10-15)[2]
Liver Variable, generally lowCholesteryl Oleate and Cholesteryl Linoleate are predominant.[3][4]
Table 2: Cholesteryl Ester Composition in Animal Tissues
Animal ModelTissueThis compound (% of Total Cholesteryl Esters)Other Major Cholesteryl Esters (% of Total)Reference(s)
Rat Adrenal Gland~1.0Cholesteryl Arachidonate (~40), Cholesteryl Linoleate (~20), Cholesteryl Oleate (~15)[5]
Rabbit Adrenal GlandVariable, influenced by dietCholesteryl Linoleate and Cholesteryl Arachidonate are major components.[6]
Table 3: Linolenic Acid and this compound in Plant Oils
Plant Oilα-Linolenic Acid (% of Total Fatty Acids)This compound ContentReference(s)
Flaxseed (Linseed) Oil 50 - 60Present, but quantification is variable and often low.[7]
Soybean Oil 5 - 10Trace amounts.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail the key experimental protocols for the extraction and analysis of this lipid species.

Lipid Extraction: Modified Bligh and Dyer Method

This method is widely used for the extraction of total lipids from biological samples.[3][8]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Phosphate-Buffered Saline (PBS)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure for Plasma/Serum (1 mL sample):

  • To a 15 mL glass centrifuge tube, add 1 mL of plasma or serum.

  • Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Add 1.25 mL of CHCl₃ and vortex for 30 seconds.

  • Add 1.25 mL of deionized H₂O and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

  • Carefully aspirate the upper aqueous layer.

  • Using a clean Pasteur pipette, transfer the lower chloroform layer to a new glass tube, avoiding the protein disk.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of cholesteryl esters after saponification and derivatization.

1. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 80°C for 10 minutes to hydrolyze the cholesteryl esters, releasing free cholesterol and fatty acids.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat at 80°C for 2 minutes to methylate the free fatty acids to form FAMEs.

  • Cool the sample and add 1 mL of hexane and 1 mL of deionized water.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Analysis of FAMEs:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: Linolenic acid methyl ester is identified based on its retention time and mass spectrum compared to a known standard.

  • Quantification: The amount of this compound is calculated from the amount of linolenic acid methyl ester, using an internal standard (e.g., heptadecanoic acid) added at the beginning of the procedure.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of intact cholesteryl esters without the need for derivatization.[9][10]

1. Sample Preparation:

  • The dried lipid extract is reconstituted in a suitable solvent, typically a mixture of isopropanol and acetonitrile.

  • An internal standard, such as d7-cholesteryl oleate, is added for quantification.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A gradient from 30% B to 100% B over 15 minutes is typically used to separate the different cholesteryl ester species.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: [M+NH₄]⁺ for this compound (m/z 664.6).

    • Product Ion: The characteristic cholesterol fragment ion (m/z 369.3).

  • Quantification: The peak area of the this compound MRM transition is compared to the peak area of the internal standard's MRM transition to determine its concentration.

Metabolic Pathways of this compound

The synthesis and degradation of this compound are tightly regulated processes involving several key enzymes. The following diagrams illustrate the major pathways.

Synthesis of this compound

This compound is synthesized through two primary pathways: the LCAT pathway in plasma and the ACAT/SOAT pathway within cells.

Synthesis_of_Cholesteryl_Linolenate cluster_LCAT LCAT Pathway (Plasma) cluster_ACAT ACAT/SOAT Pathway (Intracellular) PC_lino Phosphatidylcholine (with Linolenoyl group) LCAT LCAT (Lecithin-Cholesterol Acyltransferase) PC_lino->LCAT Cholesterol_HDL Free Cholesterol (on HDL) Cholesterol_HDL->LCAT LysoPC Lysophosphatidylcholine LCAT->LysoPC CL_HDL This compound (in HDL core) LCAT->CL_HDL Linolenoyl_CoA Linolenoyl-CoA ACAT ACAT/SOAT (Acyl-CoA:Cholesterol Acyltransferase) Linolenoyl_CoA->ACAT Cholesterol_ER Free Cholesterol (in ER) Cholesterol_ER->ACAT CoA Coenzyme A ACAT->CoA CL_LD This compound (stored in Lipid Droplets) ACAT->CL_LD

Diagram 1: Synthesis of this compound
Degradation of this compound

The breakdown of this compound back into free cholesterol and linolenic acid is catalyzed by cholesterol ester hydrolases.

Degradation_of_Cholesteryl_Linolenate cluster_Degradation Intracellular Degradation CL This compound (from Lipid Droplets or Endosomes) CEH CEH (Cholesterol Ester Hydrolase) CL->CEH Cholesterol Free Cholesterol CEH->Cholesterol Linolenic_Acid Linolenic Acid CEH->Linolenic_Acid H2O H₂O H2O->CEH

Diagram 2: Degradation of this compound
Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Lipid Extraction (e.g., Bligh & Dyer) Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Internal_Standard->Extraction Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute Analysis Analytical Method Reconstitute->Analysis GC_MS GC-MS Analysis (after Saponification & Derivatization) Analysis->GC_MS LC_MS LC-MS/MS Analysis (Direct Analysis) Analysis->LC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing LC_MS->Data_Processing Results Results (Concentration of this compound) Data_Processing->Results

Diagram 3: Quantification Workflow

Conclusion

This compound is a multifaceted lipid molecule whose presence and concentration in biological systems provide valuable insights into lipid metabolism and disease states. This guide has provided a comprehensive overview of its natural occurrence, detailed experimental protocols for its quantification, and a visual representation of its metabolic pathways. For researchers and professionals in drug development, a thorough understanding of this compound's biochemistry and analysis is crucial for advancing our knowledge of lipid-related disorders and for the development of novel therapeutic interventions. The methodologies and data presented herein serve as a robust foundation for further investigation into the significant role of this compound in health and disease.

References

An In-depth Technical Guide to the Thermotropic Behavior of Cholesteryl Linolenate Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic liquid crystalline behavior of cholesteryl linolenate. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and detailed experimental protocols for the characterization of this material. This document synthesizes key findings from scientific literature, focusing on quantitative data, experimental methodologies, and logical workflows.

Quantitative Thermotropic Data

TransitionTemperature (°C)Enthalpy (ΔH)Experimental Method
Crystalline Solid → Liquid Crystal Phase36Not Reported13C MASNMR
Liquid Crystal Phase → Isotropic Liquid42Not Reported13C MASNMR

Note: The specific type of liquid crystal phase (e.g., cholesteric, smectic) for each transition temperature requires further characterization by methods such as Polarized Optical Microscopy.[1] The enthalpy of these transitions can be determined from the area under the peaks in a DSC thermogram.

Experimental Protocols

The characterization of the thermotropic behavior of this compound involves a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2]

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Materials and Equipment:

  • This compound sample (high purity)

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Aluminum or hermetically sealed sample pans and lids

  • Microbalance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum sample pan using a microbalance.

  • Encapsulation: Hermetically seal the pan with a lid to prevent any loss of sample due to volatilization. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 60°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe the thermal behavior on a sample with a consistent thermal history.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions.

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH). The instrument software is used for this calculation after defining a baseline.

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification and characterization of liquid crystal phases by observing their unique textures.[3]

Objective: To visually identify the different liquid crystal mesophases of this compound and to confirm the transition temperatures observed by DSC.

Materials and Equipment:

  • Polarizing optical microscope equipped with a hot stage and temperature controller

  • Microscope slides and cover slips

  • This compound sample

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a cover slip over the sample and press down to create a thin film.

  • Microscope Setup: Place the prepared slide on the hot stage of the polarizing microscope.

  • Heating and Observation:

    • Slowly heat the sample on the hot stage at a controlled rate (e.g., 1-2°C/min).

    • Observe the sample through the crossed polarizers as the temperature increases.

    • Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.

    • Capture images or videos of the characteristic textures for each liquid crystal phase. Common textures for cholesteric phases include focal conic and planar textures.

  • Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of liquid crystal textures. This can reveal monotropic phases (phases that only appear on cooling).

  • Phase Identification: Compare the observed textures with known liquid crystal textures from literature to identify the specific mesophases (e.g., nematic, cholesteric, smectic A, etc.).

X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and layer spacing in the different liquid crystal phases.

Objective: To determine the structural characteristics, such as layer spacing in smectic phases and molecular packing, of the liquid crystal phases of this compound.

Materials and Equipment:

  • X-ray diffractometer with a temperature-controlled sample holder

  • Capillary tubes (e.g., Lindemann glass)

  • This compound sample

Procedure:

  • Sample Preparation: Introduce the this compound sample into a thin-walled capillary tube. The sample can be melted to facilitate filling and then allowed to cool.

  • Instrument Setup: Mount the capillary in the temperature-controlled sample holder of the X-ray diffractometer.

  • Data Collection:

    • Set the desired temperature for a specific liquid crystal phase (as determined by DSC and POM). Allow the sample to equilibrate at this temperature.

    • Perform an X-ray scan over a range of 2θ angles. Small-angle X-ray scattering (SAXS) is used to probe larger structural features like layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information on the short-range molecular order.

    • Repeat the measurement at different temperatures corresponding to the various mesophases.

  • Data Analysis:

    • The positions of the diffraction peaks are used to calculate characteristic distances (d-spacings) using Bragg's Law (nλ = 2d sinθ).

    • In the small-angle region, sharp peaks are indicative of the layered structure of smectic phases, and their positions can be used to determine the layer thickness.

    • In the wide-angle region, a broad, diffuse peak is characteristic of the liquid-like short-range order within the liquid crystal phases.

Experimental Workflow and Logic

The characterization of the thermotropic behavior of this compound follows a logical progression of experiments to build a complete picture of its phase transitions and structural properties.

experimental_workflow cluster_prep Sample Preparation cluster_thermal Thermal Analysis cluster_optical Optical Characterization cluster_structural Structural Analysis cluster_data Data Integration & Interpretation Sample High-Purity this compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine transition temperatures & enthalpies POM Polarized Optical Microscopy (POM) Sample->POM Prepare thin film XRD X-Ray Diffraction (XRD) Sample->XRD Fill capillary DSC->POM Guide temperature range for observation Data_Integration Correlate DSC, POM, and XRD Data DSC->Data_Integration POM->DSC Confirm transitions and identify phases POM->XRD Identify temperatures for structural analysis POM->Data_Integration XRD->Data_Integration Phase_Diagram Construct Phase Diagram Data_Integration->Phase_Diagram Report Comprehensive Thermotropic Profile Phase_Diagram->Report

Experimental workflow for characterizing this compound.

References

The Intracellular Journey of Cholesteryl Linolenate and its Indirect Influence on Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl linolenate, a prominent cholesteryl ester, is a critical molecule in cellular lipid transport and storage. While not a direct structural component of the cell membrane, its metabolic lifecycle is intricately linked to membrane composition and function. This technical guide provides an in-depth exploration of the role of this compound, focusing on its uptake, intracellular trafficking, and subsequent hydrolysis to free cholesterol, which in turn modulates the biophysical properties of the cell membrane. We will detail established experimental protocols for the analysis of cholesteryl esters and present signaling pathways that may be influenced by its derivatives.

Introduction: The Role of Cholesteryl Esters in Cellular Homeostasis

Cholesteryl esters, including this compound, are highly hydrophobic molecules that serve as the primary storage and transport form of cholesterol in the body[1][2]. They are found in the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and within intracellular lipid droplets[1][2]. The esterification of cholesterol with fatty acids like linolenic acid significantly decreases its water solubility, facilitating its packaging for transport and preventing the cytotoxic effects of excess free cholesterol[1]. While free cholesterol is an essential component of the cell membrane, directly influencing its fluidity and the formation of lipid rafts, cholesteryl esters are generally not found in significant concentrations within the membrane bilayer itself[3]. Instead, their primary role concerning the cell membrane is indirect, serving as a precursor pool of cholesterol that, once hydrolyzed, can be incorporated into the membrane.

Cellular Uptake and Intracellular Trafficking of this compound

The journey of this compound into the cell is primarily mediated by the uptake of lipoproteins.

2.1. Lipoprotein-Mediated Uptake:

Cells acquire this compound through the endocytosis of lipoproteins, predominantly LDL, via the LDL receptor. Upon binding to the receptor, the LDL particle is internalized into endosomes, which then fuse with lysosomes. Within the acidic environment of the lysosome, lysosomal acid lipase hydrolyzes the cholesteryl esters, releasing free cholesterol and fatty acids[4]. This liberated cholesterol is then transported out of the lysosome to various cellular compartments, including the endoplasmic reticulum (ER) and the plasma membrane, where it can influence membrane properties.

There is also evidence for a "selective uptake" pathway for cholesteryl esters from HDL, which does not involve the internalization of the entire lipoprotein particle. This process is thought to involve a transient pool of cholesteryl esters within the plasma membrane before their irreversible internalization and hydrolysis[5].

cluster_extracellular Extracellular Space cluster_cell Cell LDL (with this compound) LDL (with this compound) LDL Receptor LDL Receptor LDL (with this compound)->LDL Receptor Binding Endosome Endosome LDL Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free Cholesterol Free Cholesterol Lysosome->Free Cholesterol Hydrolysis Plasma Membrane Plasma Membrane Free Cholesterol->Plasma Membrane Transport & Incorporation ER ER Free Cholesterol->ER Transport Lipid Droplet Lipid Droplet ER->Lipid Droplet Esterification & Storage Oxidized Cholesteryl Linoleate Oxidized Cholesteryl Linoleate Endothelial Cell Surface Receptor Endothelial Cell Surface Receptor Oxidized Cholesteryl Linoleate->Endothelial Cell Surface Receptor Binding ERK1/2 Pathway ERK1/2 Pathway Endothelial Cell Surface Receptor->ERK1/2 Pathway Activation Increased Monocyte Adhesion Increased Monocyte Adhesion ERK1/2 Pathway->Increased Monocyte Adhesion Leads to Cell Culture Cell Culture Plasma Membrane Isolation Plasma Membrane Isolation Cell Culture->Plasma Membrane Isolation Incubation with Fluorescent Probe Incubation with Fluorescent Probe Cell Culture->Incubation with Fluorescent Probe Lipid Extraction Lipid Extraction Plasma Membrane Isolation->Lipid Extraction Chromatographic Separation (LC) Chromatographic Separation (LC) Lipid Extraction->Chromatographic Separation (LC) Mass Spectrometric Analysis (MS) Mass Spectrometric Analysis (MS) Chromatographic Separation (LC)->Mass Spectrometric Analysis (MS) Data Analysis Data Analysis Mass Spectrometric Analysis (MS)->Data Analysis Live Cell Imaging Live Cell Imaging Confocal Microscopy Confocal Microscopy Live Cell Imaging->Confocal Microscopy Incubation with Fluorescent Probe->Live Cell Imaging Confocal Microscopy->Data Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Cholesteryl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of cholesteryl linolenate, a crucial cholesterol ester involved in various physiological and pathological processes. The document also outlines comprehensive procedures for its purification and subsequent analytical characterization.

Introduction

This compound is the ester formed from the condensation of cholesterol and α-linolenic acid, an omega-3 fatty acid. It is a significant component of lipoproteins and is implicated in lipid metabolism and the development of atherosclerosis. The availability of high-purity this compound is essential for research into its biological functions and for its potential use in drug delivery systems. This document provides standardized methods for its preparation and purification to ensure reproducible experimental outcomes.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound, offering a comparative overview of different methodologies.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodReagentsCatalyst/EnzymeSolventReaction TimeTemperature (°C)Typical Yield (%)Typical Purity (%)
Chemical Synthesis
Acid ChlorideCholesterol, Linolenoyl ChloridePyridine (or other base)TolueneOvernightRoom Temperature>85>95
Steglich EsterificationCholesterol, α-Linolenic AcidDCC/DMAP or EDCI/DMAPDichloromethane (DCM)12-24 hoursRoom Temperature70-95[1]>98
Enzymatic Synthesis
Lipase CatalysisCholesterol, α-Linolenic AcidImmobilized Lipase (e.g., from Candida antarctica)Hexane or Solvent-free24-72 hours40-6070-99[2][3]>99

Table 2: Purification Methodologies for this compound

Purification MethodStationary PhaseMobile Phase / Solvent SystemPrincipleExpected Recovery (%)Final Purity (%)
Silica Gel Column Chromatography Silica Gel (60-120 mesh)Hexane/Ethyl Acetate gradient (e.g., 99:1 to 95:5)Adsorption Chromatography>90>98
Recrystallization -Isopropanol/Water or AcetoneDifferential Solubility>80>99

Experimental Protocols

I. Chemical Synthesis of this compound

This method involves the conversion of α-linolenic acid to its more reactive acid chloride, followed by esterification with cholesterol.

Protocol:

  • Preparation of Linolenoyl Chloride:

    • In a round-bottom flask, dissolve α-linolenic acid (1 equivalent) in dry toluene.

    • Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere[4].

    • Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude linolenoyl chloride.

  • Esterification:

    • Dissolve cholesterol (1 equivalent) and pyridine (1.2 equivalents) in dry toluene.

    • Cool the solution to 0°C and add the crude linolenoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

This method is a milder alternative that uses a carbodiimide to activate the carboxylic acid for esterification.

Protocol:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent), α-linolenic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dry dichloromethane (DCM)[1][5].

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) portion-wise to the stirred solution[1][5].

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

II. Enzymatic Synthesis of this compound

This green chemistry approach utilizes lipases for a highly specific and mild esterification.

Protocol:

  • In a screw-capped vial, combine cholesterol (1 equivalent) and α-linolenic acid (1-3 equivalents)[2][6].

  • Add an appropriate organic solvent (e.g., n-hexane) or perform the reaction solvent-free[6].

  • Add an immobilized lipase (e.g., Novozym 435 from Candida antarctica) at a concentration of 5-10% (w/w) of the total substrate weight.

  • If the reaction is performed in a solvent, add molecular sieves to remove the water produced during the reaction.

  • Incubate the mixture at 40-60°C with constant shaking (e.g., 150-200 rpm) for 24-72 hours[6].

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Remove the solvent (if any) under reduced pressure to obtain the crude this compound.

III. Purification of this compound

This is a standard method for purifying cholesteryl esters from unreacted starting materials and byproducts.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane)[7].

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.

Protocol:

  • Dissolve the crude or column-purified this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone, or an ethanol/water mixture)[8].

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Analytical Characterization

Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 205-210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol:

  • Derivatization (if analyzing the fatty acid component): Transesterify the this compound to its fatty acid methyl ester (FAME) using BF₃-methanol or methanolic HCl.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

  • Carrier Gas: Helium.

  • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C).

  • Injection: Split/splitless injector.

  • Detection: Mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range.

Protocol:

  • Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Key signals include those for the cholesterol backbone and the olefinic protons of the linolenate chain.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Chemical Chemical Synthesis Column_Chromatography Column Chromatography Chemical->Column_Chromatography Crude Product Enzymatic Enzymatic Synthesis Enzymatic->Column_Chromatography Crude Product Recrystallization Recrystallization Column_Chromatography->Recrystallization Partially Purified HPLC HPLC Recrystallization->HPLC Pure Product GC_MS GC-MS Recrystallization->GC_MS Pure Product NMR NMR Recrystallization->NMR Pure Product

Caption: Experimental workflow for synthesis, purification, and analysis.

Steglich_Esterification Reactants Cholesterol + α-Linolenic Acid Reaction Esterification (0°C to RT) Reactants->Reaction Reagents DCC/DMAP in DCM Reagents->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Product Crude Cholesteryl Linolenate Workup->Product Purification_Pathway Crude Crude Product Column Silica Gel Column (Hexane/EtOAc) Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Recrystallize Recrystallization (Isopropanol/Water) Evaporation1->Recrystallize Crystals Collect & Dry Crystals Recrystallize->Crystals Pure Pure this compound Crystals->Pure

References

Application Note: Analysis of Cholesteryl Linolenate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters, the primary form of cholesterol storage and transport in the body, are crucial in various physiological and pathological processes. Cholesteryl linolenate, an ester of cholesterol and linolenic acid, is of significant interest in lipidomic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of cholesteryl esters.[1][2][3] However, due to their low volatility and thermal lability, derivatization is often required to achieve accurate and reproducible results.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS involves several key steps, from sample extraction to data analysis.

This compound GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Lipid_Extraction Step 1 Hydrolysis Saponification/ Hydrolysis (Optional, for total fatty acids) Lipid_Extraction->Hydrolysis Step 2a Derivatization Derivatization (e.g., Silylation) Lipid_Extraction->Derivatization Step 2b Hydrolysis->Derivatization Step 3 GC_MS GC-MS Analysis Derivatization->GC_MS Step 4 Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Step 5 Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Step 6 Quantification Quantification (Internal/External Standard) Peak_Integration->Quantification Step 7 Results Results Quantification->Results Step 8

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Lipid Extraction (Bligh and Dyer Method)

This protocol is adapted from the widely used Bligh and Dyer method for extracting lipids from biological samples.[1][2][3]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Sample (e.g., plasma, tissue homogenate)

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure complete mixing.

  • Add 1.25 volumes of chloroform and vortex again for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

Saponification (Optional - for total linolenic acid analysis)

This step is necessary if the goal is to quantify the total amount of linolenic acid by hydrolyzing the cholesteryl ester.

Materials:

  • Dried lipid extract

  • Methanolic KOH (2 M)

  • Hexane

  • Deionized Water

Procedure:

  • Re-dissolve the dried lipid extract in 1 mL of methanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze the ester bond.

  • After cooling, add 1 mL of deionized water and 2 mL of hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the free fatty acids and cholesterol.

  • Dry the extract under a stream of nitrogen.

Derivatization (Silylation)

Silylation increases the volatility of cholesterol and fatty acids for GC-MS analysis.[6][7][8]

Materials:

  • Dried lipid extract (or hydrolyzed extract)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of silylated cholesteryl esters. High-temperature GC is often employed for these lipophilic compounds.[9]

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)368, 369 (for cholesteryl moiety)[10][11]

Quantitative Data

The following table presents available quantitative data for this compound analysis.[9]

ParameterValueReference
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mL[9]
Linearity (r²) > 0.98[9]
Mass Spectral Data (Top Peaks) m/z 368, 369[10]

Data Analysis

Quantification is typically performed using an internal standard method. A suitable internal standard, such as deuterated cholesterol or a non-endogenous cholesteryl ester, should be added to the sample prior to extraction. A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Logical Relationship of Derivatization

Derivatization is a critical step to enhance the analyte's properties for GC-MS analysis.

Derivatization Logic cluster_analyte Analyte Properties cluster_derivatization Derivatization Process cluster_derivative Derivative Properties Cholesteryl_Linolenate This compound (Low Volatility, Thermally Labile) Silylation Silylation (e.g., with BSTFA) Cholesteryl_Linolenate->Silylation Input TMS_Derivative TMS-Cholesteryl Linolenate (Increased Volatility, Thermally Stable) Silylation->TMS_Derivative Output

Caption: The logic of silylation for GC-MS analysis.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using GC-MS. The detailed protocols for sample preparation, derivatization, and the provided instrument parameters and quantitative data will be valuable for researchers in lipidomics and drug development. While GC-MS is a robust technique, it is important to note that it can involve cumbersome sample preparation.[4][5] For some applications, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) may also be considered.[12]

References

Application Notes and Protocols: Cholesteryl Linolenate in Lipid Nanoparticle Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. While cholesterol is a standard structural component, providing stability to the lipid bilayer, recent research has explored the use of cholesterol derivatives to enhance the delivery capabilities of LNPs. Cholesteryl esters, such as cholesteryl linolenate, are of particular interest. By replacing or supplementing cholesterol with this compound, it may be possible to modulate the physicochemical properties of LNPs, leading to improved cellular uptake, endosomal escape, and targeted delivery.

These application notes provide a comprehensive overview of the potential role of this compound in LNP formulations and offer detailed protocols for the preparation and characterization of such nanoparticles.

Application Notes

The incorporation of cholesteryl esters, like this compound, into LNP formulations is hypothesized to influence the nanoparticle's structure and function in several ways:

  • Membrane Fluidity and Packing: The unsaturated linolenate tail of this compound can introduce kinks in the lipid packing, potentially increasing the fluidity of the LNP shell. This altered membrane dynamic may facilitate fusion with endosomal membranes, a crucial step for the release of the therapeutic payload into the cytoplasm.

  • Cellular Uptake and Trafficking: The resemblance of cholesteryl ester-rich nanoparticles to low-density lipoproteins (LDLs) may enhance their uptake through receptor-mediated endocytosis pathways, particularly in cells that overexpress LDL receptors, such as certain cancer cells.

  • In Vivo Biodistribution: Studies with other cholesteryl esters, such as cholesteryl oleate, have demonstrated that their inclusion in LNPs can alter in vivo biodistribution, potentially leading to enhanced delivery to specific cell types, like liver endothelial cells.[1] This suggests that this compound could be used to tune the organ and cell-type targeting of LNP-based therapies.

While direct comparative data for this compound is still emerging, research on similar cholesteryl esters provides a strong rationale for its investigation as a valuable component in advanced LNP formulations.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs, comparing a standard formulation with a hypothetical formulation where cholesterol is partially or fully replaced by a cholesteryl ester like this compound. These values are based on published data for similar cholesterol-modified LNPs and serve as a general guide.

ParameterStandard LNP (with Cholesterol)This compound LNP (Hypothetical)Reference Method
Size (Hydrodynamic Diameter) 80 - 120 nm70 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (-10 to +10 mV)Near-neutral (-10 to +10 mV)Laser Doppler Velocimetry
Encapsulation Efficiency > 90%> 85%RiboGreen Assay (for nucleic acids)

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics

This protocol describes the preparation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing device. The lipid composition is adapted from formulations shown to be effective with other cholesteryl esters.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • Cholesterol

  • This compound

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nucleic Acid (e.g., mRNA or siRNA)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, PEG-lipid, cholesterol, and this compound in ethanol at a concentration of 10 mg/mL.

    • Store stock solutions at -20°C.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile microfuge tube, combine the lipid stock solutions to achieve the desired molar ratio. For a starting point, a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:this compound:PEG-Lipid) can be used.

    • Adjust the volumes of the stock solutions to achieve a final total lipid concentration of 12.5 mM in ethanol.

    • Vortex the lipid mixture thoroughly.

  • Preparation of the Aqueous Phase:

    • Dilute the nucleic acid in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final N:P ratio (nitrogen on the ionizable lipid to phosphate on the nucleic acid) should be between 3 and 6.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the total flow rate to 12 mL/min and the flow rate ratio of aqueous to organic phase to 3:1.

    • Initiate the mixing process to generate the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dilute the LNP solution with PBS (pH 7.4).

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated nucleic acid.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in 10 mM NaCl.

  • Measure the zeta potential using Laser Doppler Velocimetry.

  • Perform measurements in triplicate.

3. Nucleic Acid Encapsulation Efficiency:

  • Use a nucleic acid quantification assay, such as the RiboGreen assay for RNA.

  • Measure the total amount of nucleic acid in an aliquot of the LNP suspension after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).

  • Measure the amount of unencapsulated (free) nucleic acid in an aliquot of the intact LNP suspension.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Protocol 3: In Vitro Cellular Uptake Study

Materials:

  • Fluorescently labeled nucleic acid (e.g., Cy5-siRNA).

  • Cell line of interest (e.g., HeLa, HepG2).

  • Complete cell culture medium.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • Prepare serial dilutions of the fluorescently labeled LNPs in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

    • Incubate for 4-24 hours.

  • Analysis:

    • Flow Cytometry:

      • Wash the cells with PBS and detach them using trypsin.

      • Resuspend the cells in flow cytometry buffer.

      • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake.

    • Fluorescence Microscopy:

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde.

      • Mount the cells on a microscope slide with a mounting medium containing a nuclear stain (e.g., DAPI).

      • Visualize the cellular uptake and subcellular localization of the LNPs using a fluorescence microscope.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization A Lipid Stock Solutions (Ethanol) C Microfluidic Device A->C Organic Phase B Nucleic Acid Solution (Aqueous Buffer, pH 4.0) B->C Aqueous Phase D Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) C->D E Characterization (DLS, Zeta, EE) D->E F Sterile Filtration D->F G Final LNP Formulation F->G

Caption: Workflow for LNP formulation using microfluidics.

Cellular_Uptake_Pathway LNP This compound LNP Cell Target Cell LNP->Cell Receptor-Mediated Endocytosis Endosome Endosome Payload Therapeutic Payload (e.g., mRNA) Endosome->Payload Endosomal Escape Cytoplasm Cytoplasm Translation Protein Production Payload->Translation Translation

Caption: Hypothesized cellular uptake and payload release pathway.

References

Application Notes and Protocols: Cholesteryl Linolenate in Artificial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl linolenate as a component in artificial cell membranes, with a focus on its impact on membrane physicochemical properties and its applications in drug delivery systems. Detailed protocols for the preparation and characterization of liposomes containing this compound are also provided.

Introduction

Artificial cell membranes, particularly liposomes, are versatile tools in biomedical research and drug delivery. The incorporation of various lipid species allows for the fine-tuning of their physical and biological properties. This compound, a cholesterol ester with a polyunsaturated fatty acid chain, is a molecule of interest for modifying membrane characteristics. Unlike free cholesterol, which is a well-studied membrane component known to modulate fluidity and stability, cholesteryl esters are more hydrophobic.[1] When incorporated into a lipid bilayer, this compound is expected to influence the membrane's structural integrity, fluidity, and permeability, making it a valuable component for designing advanced drug delivery vehicles.[1][2]

Physicochemical Properties of this compound

The unique structure of this compound, combining the rigid steroid ring of cholesterol with a flexible, polyunsaturated linolenyl chain, imparts specific properties to the molecule that can influence the characteristics of an artificial membrane.

PropertyValueReference
Molecular Formula C45H74O2
Molecular Weight 647.09 g/mol

Effects on Artificial Cell Membrane Properties

The inclusion of this compound in a phospholipid bilayer is anticipated to alter several key membrane properties. The polyunsaturated tail of linolenate introduces kinks in the acyl chain, which can disrupt the ordered packing of saturated phospholipids, while the sterol ring interacts with the upper portion of the phospholipid acyl chains.[3]

Expected Effects of this compound on Membrane Properties:

Membrane PropertyExpected Effect of this compound IncorporationRationale
Membrane Fluidity Increase in the hydrophobic coreThe kinked polyunsaturated tail of linolenate disrupts the tight packing of phospholipid acyl chains, increasing rotational and lateral freedom in the deeper regions of the bilayer.[2][4]
Phase Transition Temperature (Tm) Broadening and potential lowering of the main phase transitionThe disruption of acyl chain packing can lead to a less cooperative and broader phase transition, often at a lower temperature, as observed with other molecules that increase membrane disorder.[5][6]
Membrane Permeability Potential for increased permeability to certain moleculesThe increased fluidity and disordered packing in the membrane core may create transient voids, facilitating the passive diffusion of small molecules across the bilayer.
Vesicle Stability Dependent on molar ratio and phospholipid compositionWhile increased fluidity can sometimes decrease stability, the hydrophobic nature of this compound may enhance the stability of the lipid core of liposomes intended for drug delivery.[7]

Experimental Protocols

Protocol for Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and varying molar ratios of this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC and this compound in chloroform in a round-bottom flask at the desired molar ratios (e.g., 100:0, 95:5, 90:10, 80:20 DPPC:this compound).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the phase transition temperature of DPPC (~41°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently in a water bath set to a temperature above the Tm of the lipid mixture for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size.

    • Pass the suspension through the extruder 10-20 times to ensure a homogenous population of LUVs.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Protocol for Characterization of Liposomes

4.2.1. Size and Zeta Potential Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in filtered PBS.

    • Measure the particle size distribution and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

4.2.2. Determination of Phase Transition Temperature (Tm)

  • Method: Differential Scanning Calorimetry (DSC)

  • Procedure:

    • Transfer a precise volume of the liposome suspension into a DSC sample pan. Use PBS as a reference.

    • Scan the sample over a temperature range that encompasses the expected phase transition (e.g., 20°C to 60°C for DPPC-based liposomes) at a controlled heating rate (e.g., 1°C/min).

    • The peak of the endothermic transition corresponds to the Tm.[8]

4.2.3. Membrane Permeability Assessment (Calcein Leakage Assay)

  • Method: Fluorescence Spectroscopy

  • Principle: Calcein, a fluorescent dye, is encapsulated in the liposomes at a self-quenching concentration. Leakage of calcein into the surrounding buffer results in its de-quenching and an increase in fluorescence intensity.[9][10]

  • Procedure:

    • Prepare liposomes as described in Protocol 4.1, but use a concentrated calcein solution (e.g., 50 mM in PBS) for hydration.

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.

    • Dilute the calcein-loaded liposomes in PBS in a cuvette.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

    • At the end of the experiment, add a small amount of Triton X-100 to lyse the liposomes and obtain the maximum fluorescence signal (100% leakage).

    • Calculate the percentage of calcein leakage at different time points.

Data Presentation

Table 1: Physicochemical Properties of DPPC Liposomes Containing Varying Molar Ratios of this compound (Hypothetical Data)

Molar Ratio (DPPC:this compound)Mean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDPhase Transition Temperature (Tm) (°C)
100:0105 ± 30.12-5.2 ± 0.841.5
95:5108 ± 40.15-5.5 ± 0.940.8 (Broadened)
90:10112 ± 50.18-5.9 ± 1.139.9 (Broadened)
80:20120 ± 60.21-6.3 ± 1.338.5 (Very Broad)

Table 2: Membrane Permeability of DPPC Liposomes Containing Varying Molar Ratios of this compound (Hypothetical Data from Calcein Leakage Assay)

Molar Ratio (DPPC:this compound)Calcein Leakage after 24h (%)
100:05
95:58
90:1015
80:2025

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization cluster_drug Drug Delivery Application prep1 Lipid Dissolution (DPPC + this compound in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (with PBS or Calcein Solution) prep2->prep3 prep4 Extrusion (100 nm Polycarbonate Membrane) prep3->prep4 drug1 Encapsulation of Therapeutic Agent prep3->drug1 Passive or Active Loading char1 Size & Zeta Potential (Dynamic Light Scattering) prep4->char1 Characterize Liposomes char2 Phase Transition (Tm) (Differential Scanning Calorimetry) prep4->char2 Characterize Liposomes char3 Permeability Assay (Calcein Leakage) prep4->char3 Characterize Liposomes drug2 In Vitro / In Vivo Studies char1->drug2 char2->drug2 char3->drug2 drug1->prep4

Caption: Experimental workflow for the preparation and characterization of liposomes containing this compound.

G cluster_membrane Artificial Cell Membrane (Lipid Bilayer) p1 O t1 p1->t1 p2 O t2 p2->t2 p3 O t3 p3->t3 p4 O t4 p4->t4 p5 O t5 p5->t5 p6 O t6 p6->t6 p7 O t7 p7->t7 p8 O t8 p8->t8 aq_bottom Aqueous Environment cl_head Cholesterol Ring cl_tail Linolenyl Chain (Polyunsaturated) cl_head->cl_tail aq_top Aqueous Environment

Caption: Model of this compound incorporated into a phospholipid bilayer.

References

Application Notes and Protocols for Studying Cholesteryl Linolenate Phase Transitions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters, such as cholesteryl linolenate, are crucial components of lipid metabolism and play a significant role in various biological processes, including atherosclerosis. Their thermotropic phase behavior, characterized by transitions between crystalline, liquid crystalline (smectic and cholesteric), and isotropic liquid phases, is of great interest in understanding their biological function and in the development of lipid-based drug delivery systems. This document provides detailed application notes and protocols for the key techniques used to study the phase transitions of this compound.

Key Techniques for Phase Transition Analysis

The study of this compound phase transitions typically involves a combination of thermal analysis, microscopy, and scattering techniques to obtain a comprehensive understanding of the structural and energetic changes that occur with temperature. The most common methods employed are:

  • Differential Scanning Calorimetry (DSC): To measure the temperatures and enthalpies of phase transitions.

  • Polarized Light Microscopy (PLM): To visualize the distinct textures of different liquid crystalline phases and identify transition temperatures.

  • X-Ray Diffraction (XRD): To determine the molecular arrangement and structural parameters of the different phases.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To probe changes in molecular vibrations and conformation during phase transitions.

Quantitative Data Summary

The following table summarizes the reported phase transition temperatures and enthalpies for this compound. It is important to note that values can vary slightly depending on the purity of the sample and the experimental conditions used.

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)Reference
Solid -> Isotropic Liquid-~41.5 - 42.0-[1]
Isotropic Liquid -> Cholesteric-~34.0-[1]
Cholesteric -> Smectic-~30.5-[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermodynamic properties of phase transitions.[2][3] It measures the heat flow into or out of a sample as a function of temperature.

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.[4]

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition (e.g., -20 °C).

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final transition to the isotropic liquid phase (e.g., 60 °C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • It is often useful to perform a second heating and cooling cycle to check for reproducibility and the presence of metastable phases.[5][6]

  • Data Analysis:

    • The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.

    • Determine the onset temperature and the peak temperature for each transition. The onset temperature represents the beginning of the transition, while the peak temperature is the point of maximum heat flow.

    • Calculate the enthalpy of each transition (ΔH) by integrating the area under the corresponding peak. This value represents the energy absorbed or released during the phase change.

Polarized Light Microscopy (PLM)

PLM is an essential technique for visualizing the unique optical textures of the different liquid crystalline phases (mesophases) of cholesteryl esters.[7] The birefringence of these phases allows them to be observed between crossed polarizers.

Protocol:

  • Sample Preparation:

    • Place a small amount (a few micrograms) of this compound onto a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to melt the sample into its isotropic liquid phase, allowing it to spread into a thin film under the coverslip.[5]

    • This process, known as melt-recrystallization, helps to create a sample with a suitable thickness for observation.[5]

  • Microscope Setup:

    • Use a polarizing microscope equipped with a hot stage for precise temperature control.

    • Cross the polarizer and analyzer to achieve a dark background (extinction).

  • Observation and Data Collection:

    • Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5 °C/min).

    • Observe the sample through the eyepieces or a connected camera as the temperature changes.

    • The isotropic liquid phase will appear dark. Upon cooling, the cholesteric phase will emerge with a characteristic texture (e.g., focal conic or planar texture). Further cooling will lead to the formation of the smectic phase, which also has a distinct texture (e.g., fan-shaped texture).[1]

    • Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.

    • Capture images or videos of the different textures for documentation and analysis.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the different phases of this compound.[8][9]

Protocol:

  • Sample Preparation:

    • The sample can be loaded into a thin-walled glass capillary tube or placed on a temperature-controlled sample holder.

    • For oriented samples, the material can be sheared between two surfaces.

  • Instrument Setup:

    • Use an X-ray diffractometer equipped with a temperature-controlled stage.

    • Typically, Cu Kα radiation (λ = 1.54 Å) is used.

    • The detector is positioned to collect both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data.

  • Data Collection:

    • Obtain diffraction patterns at various temperatures, stepping through the phase transitions observed by DSC and PLM.

    • Allow the sample to equilibrate at each temperature before collecting the data.

  • Data Analysis:

    • WAXS (Wide-Angle X-ray Scattering):

      • In the crystalline phase, sharp diffraction peaks will be observed, corresponding to the ordered lattice structure.

      • In the liquid crystalline and isotropic phases, the WAXS pattern will show a broad, diffuse halo, indicating the lack of long-range positional order of the molecules. The position of this halo gives an indication of the average intermolecular distance.

    • SAXS (Small-Angle X-ray Scattering):

      • The smectic phase will exhibit one or more sharp, low-angle diffraction peaks corresponding to the layered structure. The position of these peaks can be used to calculate the smectic layer spacing (d-spacing) using Bragg's Law (nλ = 2d sinθ).

      • The cholesteric phase typically does not show sharp SAXS peaks due to the helical arrangement of the molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for probing changes in the vibrational modes of molecules, which can be correlated with conformational changes during phase transitions.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare a thin film of this compound between two infrared-transparent windows (e.g., KBr or CaF2).

    • Alternatively, the sample can be dissolved in a suitable solvent, deposited onto a window, and the solvent evaporated.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a temperature-controlled sample holder.

    • Record spectra over a range of temperatures, encompassing the phase transitions.

  • Data Collection:

    • Acquire spectra at regular temperature intervals as the sample is heated and cooled.

    • Pay close attention to specific vibrational bands that are sensitive to conformational changes, such as:

      • C-H stretching vibrations of the acyl chains (~2800-3000 cm⁻¹): Changes in the frequency and bandwidth of these peaks can indicate changes in chain ordering (trans vs. gauche conformations).

      • C=O stretching vibration of the ester group (~1735 cm⁻¹): The position and shape of this band can be sensitive to the local environment and intermolecular interactions.

  • Data Analysis:

    • Plot the frequency or bandwidth of specific vibrational modes as a function of temperature.

    • Abrupt changes in these plots will indicate the occurrence of a phase transition.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments for characterizing the phase transitions of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation & Initial Analysis cluster_detailed Detailed Structural Analysis cluster_analysis Data Integration & Characterization Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine transition temperatures & enthalpies PLM Polarized Light Microscopy (PLM) Sample->PLM Visualize phase textures & transitions XRD X-Ray Diffraction (XRD) DSC->XRD Guide temperature points for structural analysis FTIR FTIR Spectroscopy DSC->FTIR Guide temperature points for conformational analysis Phase_Characterization Comprehensive Phase Transition Characterization DSC->Phase_Characterization PLM->XRD Correlate textures with structures PLM->Phase_Characterization XRD->Phase_Characterization FTIR->Phase_Characterization

Caption: Experimental workflow for this compound phase transition analysis.

Interplay_of_Techniques DSC DSC (Thermal Transitions) PhaseInfo Phase Transition Information DSC->PhaseInfo T, ΔH PLM PLM (Optical Textures) PLM->PhaseInfo Morphology XRD XRD (Molecular Packing) XRD->PhaseInfo d-spacing, Structure FTIR FTIR (Conformational Changes) FTIR->PhaseInfo Molecular Vibrations PhaseInfo->DSC PhaseInfo->PLM PhaseInfo->XRD PhaseInfo->FTIR

Caption: Interplay of information from different analytical techniques.

References

Troubleshooting & Optimization

Preventing oxidation of cholesteryl linolenate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl linolenate. The information provided here will help you prevent its oxidation during storage and ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: You observe a yellowish tint in your solid this compound or its solution.

  • Possible Cause: The yellowing of this compound is a common indicator of oxidation. The polyunsaturated linolenate fatty acid component is susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Solution:

    • Assess the Extent of Oxidation: Perform an analytical test, such as UV-Visible spectroscopy, to check for an absorbance peak around 234 nm. This peak is characteristic of the conjugated dienes formed during the initial stages of lipid peroxidation.

    • Consider Discarding the Sample: If significant oxidation is confirmed, it is advisable to discard the sample, as the presence of oxidation products can interfere with your experiments and lead to erroneous results.

    • Review Your Storage Protocol: To prevent future occurrences, review your storage and handling procedures. Ensure the compound is stored at or below -20°C, protected from light, and under an inert atmosphere.

Issue 2: Your experimental results are inconsistent when using different batches of this compound.

  • Possible Cause: Inconsistent results can arise from batch-to-batch variability in the purity of this compound, often due to varying degrees of oxidation that may have occurred during manufacturing or storage.

  • Solution:

    • Purity Assessment: Before use, assess the purity of each new batch of this compound. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.

    • Standardize Storage Conditions: Implement a strict, standardized protocol for the storage of all this compound batches to minimize variations in degradation. This includes consistent temperature, light protection, and inert atmosphere blanketing.

    • Incorporate Quality Control Steps: Include a quality control step in your experimental workflow where you verify the integrity of the this compound before starting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.

  • Light: Protect from light by using amber glass vials or by storing in a dark location.

  • Form: For long-term storage, it is best to store it as a solid. If you need to store it in solution, use a deoxygenated solvent and keep the solution at -20°C.

Q2: How can I detect the oxidation of this compound in my samples?

A2: The most common method for detecting the initial stages of this compound oxidation is through UV-Visible spectroscopy or HPLC with a UV detector. The formation of conjugated dienes, an early marker of oxidation, results in a characteristic absorbance peak at approximately 234 nm. For more detailed analysis, mass spectrometry can be used to identify specific oxidation products.

Q3: What are the primary products of this compound oxidation?

A3: The primary oxidation products of this compound are this compound hydroperoxides. These can further degrade into a variety of other oxidized species, including this compound hydroxides and various aldehydes and ketones.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be effective in preventing the oxidation of this compound. Fat-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E) are commonly used. It is crucial to add the antioxidant to the this compound solution at an appropriate concentration before storage.

Q5: If my this compound has oxidized, can I purify it?

A5: While it is technically possible to purify oxidized this compound using chromatographic techniques like preparative HPLC, it is a challenging and time-consuming process. Given the potential for a complex mixture of oxidation products, it is generally more practical and scientifically sound to discard the oxidized material and start with a fresh, high-purity sample.

Data Presentation

The following tables summarize the impact of various storage conditions on the stability of this compound.

Table 1: Effect of Temperature on this compound Oxidation

Storage Temperature (°C)TimeEstimated Degradation (%)
41 month< 1%
-201 year< 2%
25 (Room Temperature)1 week5-10%

Note: Data are estimations based on typical lipid stability studies and may vary depending on other factors such as light and oxygen exposure.

Table 2: Effect of Light and Oxygen on this compound Stability at -20°C

ConditionTimeEstimated Degradation (%)
Dark, Inert Atmosphere1 year< 2%
Dark, Air1 year5-15%
Light, Air1 month20-40%

Experimental Protocols

Protocol 1: HPLC Method for the Detection of this compound Oxidation

This protocol describes a method for the detection of early-stage oxidation of this compound by monitoring the formation of conjugated dienes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Isopropanol (HPLC grade)

    • Water (HPLC grade)

    • This compound sample

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

    • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile/isopropanol/water (e.g., 44:54:2 v/v/v). Degas the mobile phase before use.

    • HPLC Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 20 µL

      • Column temperature: 30°C

      • Detection wavelength: 234 nm (for conjugated dienes) and 210 nm (for unoxidized this compound).

    • Analysis: Inject the sample and monitor the chromatogram. The appearance of a peak at the retention time corresponding to this compound hydroperoxides (which will have a strong absorbance at 234 nm) indicates oxidation. The decrease in the peak area at 210 nm for this compound can also be used to quantify its degradation.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the oxidation of this compound.

Oxidation_Pathway CL This compound (LH) L_radical Lipid Radical (L•) CL->L_radical Initiator Initiator (Light, Heat, Metal Ions) Initiator->CL Initiation LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 Oxygen (O2) LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH + LH (Propagation) A_radical Antioxidant Radical (A•) (Stable) LOO_radical->A_radical + AH (Termination) LH Another Cholesteryl Linolenate (LH) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) LOOH->Secondary_Products Degradation Antioxidant Antioxidant (AH)

Caption: Free radical autoxidation pathway of this compound.

Troubleshooting_Workflow Start Suspected Oxidation of This compound Visual Visual Inspection: Yellowing or Discoloration? Start->Visual Analytical Analytical Confirmation: HPLC-UV at 234 nm Visual->Analytical Yes Not_Oxidized No Significant Oxidation Visual->Not_Oxidized No Oxidized Oxidation Confirmed Analytical->Oxidized Positive Analytical->Not_Oxidized Negative Discard Discard Sample Oxidized->Discard Proceed Proceed with Experiment Not_Oxidized->Proceed Review Review Storage and Handling Procedures Discard->Review

Caption: Troubleshooting workflow for suspected oxidation.

Technical Support Center: Enhancing the Stability of Cholesteryl Linolenate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the stability of cholesteryl linolenate in your research and development formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is oxidative degradation. Due to the presence of three double bonds in the linolenate fatty acid chain, it is highly susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, heat, and certain metal ions. This degradation can lead to the formation of various oxidation products, including hydroperoxides, hydroxides, and ketones, which can alter the physical and chemical properties of your formulation and potentially impact its efficacy and safety.[1] Hydrolysis of the ester bond is another, though generally less pronounced, stability issue.

Q2: What are the most effective strategies to stabilize this compound in a formulation?

A2: The most effective strategies involve a multi-pronged approach focusing on preventing oxidation:

  • Use of Antioxidants: Incorporating antioxidants is a primary and effective method. These can be synthetic (e.g., BHT, BHA) or natural (e.g., tocopherols, ascorbyl palmitate).[2][3] The choice of antioxidant will depend on the formulation type and regulatory requirements.

  • Encapsulation: Encapsulating this compound within lipid-based nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions, can provide a protective barrier against pro-oxidative environmental factors.[4][5][6][7]

  • Control of Environmental Factors: Minimizing exposure to light, oxygen, and high temperatures during manufacturing and storage is crucial. This can be achieved through techniques like inert gas blanketing (e.g., with nitrogen or argon) and using light-protective packaging.

  • Chelating Agents: If metal ion contamination is a concern (as they can catalyze oxidation), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q3: How can I assess the stability of this compound in my formulation?

A3: Several analytical techniques can be employed to monitor the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the remaining intact this compound and its various oxidation products over time.[8][9][10]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay is commonly used to measure malondialdehyde (MDA), a secondary product of lipid peroxidation, providing an indication of the extent of oxidation.[11][12][13][14]

  • Peroxide Value (PV) Measurement: This method quantifies the concentration of hydroperoxides, the primary products of lipid oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify specific volatile and non-volatile oxidation products.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed in Preliminary Stability Studies.
Possible Cause Troubleshooting Action
Inadequate Antioxidant Protection 1. Increase Antioxidant Concentration: The current concentration may be insufficient. Titrate the antioxidant concentration to find the optimal level. 2. Use a Combination of Antioxidants: Synergistic effects can be achieved by combining different types of antioxidants (e.g., a primary antioxidant like α-tocopherol with a regenerating agent like ascorbyl palmitate).[2][15] 3. Switch to a More Potent Antioxidant: Consider using a more potent antioxidant suitable for your formulation. For lipid-based systems, lipid-soluble antioxidants are generally more effective.
Exposure to Pro-oxidative Conditions 1. Inert Gas Blanketing: During formulation preparation and storage, blanket the headspace of your containers with an inert gas like nitrogen or argon to displace oxygen. 2. Light Protection: Store your formulation in amber-colored vials or wrap the containers in aluminum foil to protect from light. 3. Temperature Control: Store your formulation at the recommended temperature, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics.
Presence of Metal Ion Contaminants 1. Use High-Purity Excipients: Ensure all excipients are of high purity and low in metal ion content. 2. Incorporate a Chelating Agent: Add a chelating agent such as EDTA to sequester any metal ions that may be present.
Issue 2: Physical Instability of this compound-Containing Lipid Nanoparticle Formulations (e.g., Aggregation, Fusion).
Possible Cause Troubleshooting Action
Inappropriate Lipid Composition 1. Optimize Cholesterol Content: Cholesterol plays a critical role in the stability of lipid bilayers. Vary the molar ratio of cholesterol in your liposome or SLN formulation to find the optimal concentration for membrane rigidity and stability.[16][17] 2. Incorporate PEGylated Lipids: The inclusion of polyethylene glycol (PEG)-conjugated lipids can provide steric hindrance, preventing nanoparticle aggregation.
High Particle Concentration 1. Dilute the Formulation: If aggregation is observed at high concentrations, try diluting the formulation.
Improper Storage Conditions 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the structure of lipid nanoparticles, leading to aggregation and leakage. Store in aliquots to avoid this. 2. Optimize pH and Ionic Strength of the Buffer: The surface charge of lipid nanoparticles is influenced by the pH and ionic strength of the surrounding medium. Ensure these parameters are optimized to maintain electrostatic repulsion between particles.
Peptide/Protein Interaction 1. Evaluate Peptide/Protein-Lipid Interactions: If your formulation contains peptides or proteins, they may induce aggregation or fusion of liposomes.[18] Characterize these interactions and consider modifying the lipid composition or surface charge to minimize them.

Quantitative Data Summary

Table 1: Effect of Antioxidants on the Oxidative Stability of Cholesteryl Esters in Nanoemulsions

AntioxidantConcentrationInduction Period (min)Peroxide Value (meq O2/kg) after storageTBARS (nmol MDA/g) after storage
Control (No Antioxidant)-110.225.81.5
Soy Lecithin (85%) + Tween 80 (10%) + Calcium Caseinate (5%)3.6% w/w176.415.30.8
Soy Lecithin (85%) + Tween 80 (7.4%) + Sucrose Esters (7.6%)3.6% w/w145.118.91.1

Data adapted from a study on nanoemulsions based on avocado oil, which contains cholesteryl esters. The data illustrates the enhanced oxidative stability with the use of emulsifier mixtures that can have antioxidant properties.[19][20]

Table 2: Stability of this compound in Different Nanoemulsion Formulations

Nanoemulsion CorepH after 237 daysLipoperoxidation (nmol MDA/mg)
Cholesteryl Oleate~5.0~0.02
Cholesteryl Stearate~6.0~0.01
This compound ~5.0 ~0.04

This table summarizes the long-term stability and lipoperoxidation of nanoemulsions with different cholesteryl ester cores, highlighting the higher susceptibility of this compound to peroxidation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and other lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

  • Sizing:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.

Protocol 2: Assessment of this compound Oxidation using the TBARS Assay
  • Sample Preparation:

    • Prepare your this compound-containing formulation at the desired concentration.

    • Induce oxidation if required for an accelerated stability study (e.g., by exposure to UV light or a pro-oxidant like CuCl2).[13]

  • TBARS Reaction:

    • To 100 µL of your sample, add 200 µL of 8.1% sodium dodecyl sulfate (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA) solution.[13]

    • Vortex the mixture and incubate at 95°C for 60 minutes.[13]

  • Measurement:

    • Cool the samples on ice for 10 minutes to stop the reaction.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[11][13]

  • Quantification:

    • Quantify the amount of malondialdehyde (MDA) formed by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Protocol 3: HPLC Method for Quantification of this compound and its Oxidation Products
  • Chromatographic System:

    • Utilize a reversed-phase C18 column.[8]

    • Employ an isocratic mobile phase, for example, a mixture of acetonitrile, isopropanol, and water. A reported effective ratio is 44:54:2 (v/v/v).[8]

  • Sample Preparation:

    • Extract the lipids from your formulation using a suitable solvent system (e.g., chloroform:methanol).

    • Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

  • Detection:

    • Use a UV detector set at a wavelength suitable for detecting the conjugated dienes formed during oxidation (e.g., 234 nm) and for the cholesteryl ester itself (e.g., 210 nm).[8]

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify and quantify the peaks corresponding to intact this compound and its various oxidation products by comparing their retention times and peak areas with those of known standards.

Visualizations

degradation_pathway This compound This compound Lipid Hydroperoxides Lipid Hydroperoxides This compound->Lipid Hydroperoxides Oxidation (Primary) Aldehydes (e.g., MDA) Aldehydes (e.g., MDA) Lipid Hydroperoxides->Aldehydes (e.g., MDA) Degradation Other Oxidation Products Other Oxidation Products Lipid Hydroperoxides->Other Oxidation Products Degradation

Caption: this compound Oxidation Pathway.

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Assessment Lipid Film Hydration Lipid Film Hydration Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Lipid Film Hydration->Sizing (Extrusion/Sonication) Stability Study (Time, Temp, Light) Stability Study (Time, Temp, Light) Sizing (Extrusion/Sonication)->Stability Study (Time, Temp, Light) HPLC Analysis HPLC Analysis TBARS Assay TBARS Assay Stability Study (Time, Temp, Light)->HPLC Analysis Stability Study (Time, Temp, Light)->TBARS Assay

Caption: Liposome Formulation and Stability Workflow.

troubleshooting_logic Degradation Observed? Degradation Observed? Add/Increase Antioxidant Add/Increase Antioxidant Degradation Observed?->Add/Increase Antioxidant Yes Stable Formulation Stable Formulation Degradation Observed?->Stable Formulation No Control O2/Light/Temp Control O2/Light/Temp Add/Increase Antioxidant->Control O2/Light/Temp Add Chelating Agent Add Chelating Agent Control O2/Light/Temp->Add Chelating Agent Re-evaluate Stability Re-evaluate Stability Add Chelating Agent->Re-evaluate Stability Unstable Formulation Unstable Formulation Re-evaluate Stability->Stable Formulation Improved Re-evaluate Stability->Unstable Formulation Not Improved

Caption: Troubleshooting this compound Degradation.

References

Technical Support Center: Cholesteryl Linolenate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cholesteryl linolenate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound involve the esterification of cholesterol with linolenic acid. Key methods include:

  • DCC/DMAP Coupling: This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions. It is known for high yields and suppression of side products.[1]

  • Acid-Catalyzed Esterification: This method employs an acid catalyst, such as 4-dodecylbenzenesulfonic acid (DBSA), to promote the reaction between cholesterol and linolenic acid.[2] This approach can achieve high conversion rates under solvent-free conditions.[2]

  • Palladium-Catalyzed Cross-Coupling: A more novel approach involves a palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides, which can be performed under microwave irradiation.[3]

Q2: How can I monitor the progress of my synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (cholesterol and linolenic acid), you can visualize the consumption of reactants and the formation of the this compound product. The product, being more nonpolar, will have a higher Rf value than the starting materials.

Q3: What are suitable TLC solvent systems for separating this compound from cholesterol and linolenic acid?

A3: Several solvent systems can be used for the TLC analysis of cholesteryl esters. A common system for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid.[4][5] Another effective mobile phase consists of hexane and diethyl ether with a small amount of formic or acetic acid to ensure the free fatty acids migrate properly.[6]

Q4: What is the best method for purifying this compound after synthesis?

A4: Column chromatography is the most common and effective method for purifying this compound on a laboratory scale. Using silica gel as the stationary phase, the crude product is loaded onto the column and eluted with a nonpolar solvent system.

Q5: What mobile phase should I use for column chromatography purification?

A5: A gradient of nonpolar solvents is typically used. You can start with a less polar solvent like hexane and gradually increase the polarity by adding diethyl ether. A common mobile phase for the purification of similar phytosterol esters is a mixture of n-hexane, diethyl ether, and acetic acid (e.g., 80:20:2, v/v/v).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: For acid-catalyzed reactions, a moderate increase in temperature (e.g., to 60°C) can improve the reaction rate.[2] - Check Reagent Stoichiometry: For acid-catalyzed reactions, using an excess of the fatty acid (e.g., a molar ratio of 1:3 of cholesterol to linolenic acid) can drive the equilibrium towards the product.[2]
Inactive Reagents - Use Fresh Reagents: DCC is sensitive to moisture and can degrade over time. Use freshly opened or properly stored DCC. Ensure linolenic acid has not oxidized. - Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction, especially when using DCC.
Ineffective Catalyst - Check Catalyst Loading: For DCC/DMAP reactions, ensure a catalytic amount of DMAP is used. For acid-catalyzed reactions, an optimal catalyst concentration is crucial; for DBSA, around 20% has been shown to be effective in similar syntheses.[2] - Catalyst Choice: If one method is failing, consider an alternative synthesis strategy (e.g., switching from acid-catalyzed to DCC/DMAP coupling).
Problem 2: Presence of Impurities After Purification
Potential Cause Suggested Solution
Co-elution of Starting Materials - Optimize TLC First: Before running a column, optimize the solvent system using TLC to achieve good separation between the product and starting materials. - Fine-tune Column Chromatography Gradient: Use a shallower solvent gradient during column chromatography to improve the resolution between this compound and any remaining cholesterol or linolenic acid.
Side Product Formation - DCC/DMAP Method: This method is known to suppress the formation of side products.[1] If you are using another method and observing significant side products, consider switching to this approach. - Control Reaction Temperature: Excessive heat can sometimes lead to side reactions. Maintain the recommended reaction temperature for the chosen protocol.
Residual Dicyclohexylurea (DCU) - Filtration: In DCC-mediated reactions, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be largely removed by filtration of the reaction mixture.[7] - Column Chromatography: Any remaining soluble DCU can typically be separated from the nonpolar this compound product during silica gel column chromatography.

Quantitative Data

Table 1: Yields of Cholesteryl Esters Using a Palladium-Catalyzed Cross-Coupling Method

Aroyl ChlorideProductYield (%)
4-Trifluoromethoxy benzoyl chlorideCholesteryl 4-(trifluoromethoxy)benzoate76
2,4,6-Trichlorobenzoyl chlorideCholesteryl 2,4,6-trichlorobenzoate77
4-Methoxybenzoyl chlorideCholesteryl 4-methoxybenzoate94
4-Chlorobenzoyl chlorideCholesteryl 4-chlorobenzoate71
4-(Trifluoromethyl)benzoyl chlorideCholesteryl 4-(trifluoromethyl)benzoate56
4-Nitrobenzoyl chlorideCholesteryl 4-nitrobenzoate56
Benzoyl chlorideCholesteryl benzoate100
Data adapted from a study on the synthesis of various cholesteryl esters.[3]

Table 2: Effect of Reaction Parameters on the Acid-Catalyzed Synthesis of Phytosterol Esters

ParameterConditionConversion (%)
Catalyst Amount (DBSA) 10%~95 (after 28h)
15%~95 (after 20h)
20%>95 (after 12h)
Molar Ratio (Phytosterol:Linoleic Acid) 1:1~80
1:2~90
1:3>95
Temperature 40°C~90 (after 46h)
50°C~90 (after 38h)
60°C>95 (after 12h)
Data adapted from a study on the synthesis of phytosterol linoleic acid esters, analogous to this compound synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via DCC/DMAP Coupling
  • Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve cholesterol (1 equivalent) and linolenic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir until dissolved.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/diethyl ether mixture) and load it onto the column.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding small increments of a more polar solvent like diethyl ether (e.g., increasing from 2% to 10% diethyl ether in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final_product Final Product reactants Cholesterol + Linolenic Acid reaction_mixture Reaction with DCC/DMAP or Acid Catalyst reactants->reaction_mixture filtration Filtration (Remove DCU) reaction_mixture->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying and Concentration extraction->drying column_chromatography Silica Gel Column Chromatography drying->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pure_product Pure Cholesteryl Linolenate tlc_analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Guide cluster_reaction_check Reaction Check cluster_solutions Potential Solutions start Start: Low/No Product Yield check_tlc Check TLC: Is starting material consumed? start->check_tlc check_reagents Are reagents active and anhydrous? check_tlc->check_reagents Yes extend_time Extend reaction time check_tlc->extend_time No check_conditions Are reaction conditions (temp, time, stoichiometry) optimal? check_reagents->check_conditions Yes use_fresh_reagents Use fresh reagents & anhydrous conditions check_reagents->use_fresh_reagents No optimize_conditions Adjust temperature or stoichiometry check_conditions->optimize_conditions No change_method Consider alternative synthesis method check_conditions->change_method Yes end Improved Yield extend_time->end use_fresh_reagents->end optimize_conditions->end change_method->end

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Esterification_Reaction cluster_reactants Reactants cluster_products Products cholesterol Cholesterol (R1-OH) plus + cholesterol->plus linolenic_acid Linolenic Acid (R2-COOH) cholesteryl_linolenate This compound (R1-O-CO-R2) linolenic_acid->cholesteryl_linolenate Catalyst (e.g., DCC/DMAP or Acid) plus->linolenic_acid plus2 + cholesteryl_linolenate->plus2 + water Water (H2O) plus2->water

Caption: General chemical equation for the esterification of cholesterol.

References

Technical Support Center: Optimization of Cholesteryl Linolenate in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of cholesteryl linolenate and other cholesterol derivatives in lipid nanoparticle (LNP) formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and application of LNPs containing this compound.

Question: Why is my mRNA/siRNA encapsulation efficiency low after incorporating this compound?

Answer: Low encapsulation efficiency is often related to the overall lipid composition and the formulation process. Cholesteryl esters, like this compound, can alter the fluidity and packing of the lipid bilayer[1].

  • Suboptimal Molar Ratios: The ratio of the ionizable lipid, helper lipid, PEG-lipid, and the cholesterol component is critical. Standard LNP formulations often use cholesterol at 30-50 mol% to ensure structural stability[2]. When substituting with this compound, the molar ratio may need to be re-optimized. High concentrations of cholesteryl esters could disrupt the core structure where the nucleic acid is complexed with the ionizable lipid[3].

  • Formulation Method: The rapid microfluidic mixing of lipids in an organic phase with the nucleic acid in an acidified aqueous phase is crucial for high encapsulation efficiency[3]. Ensure that the mixing is efficient and that the pH of the aqueous phase is low enough to protonate the ionizable lipid, which facilitates electrostatic interaction with the negatively charged nucleic acid cargo[4][5].

  • Component Solubility: Ensure that this compound is fully dissolved in the organic phase (typically ethanol) along with the other lipid components before mixing.

Question: My LNPs are aggregating or showing poor stability during storage. How can I fix this?

Answer: LNP aggregation and poor stability can be caused by several factors, including suboptimal lipid composition and improper storage conditions.

  • Cholesteryl Ester Concentration: High concentrations of cholesteryl oleate (a similar cholesteryl ester) have been shown to decrease the stability of solid lipid nanoparticles (SLNs)[6]. While cholesteryl esters can modulate membrane fluidity, an excessive amount might lead to instability[1]. It is recommended to test a range of concentrations to find the optimal balance for stability.

  • Role of Cholesterol: Cholesterol is known to enhance LNP stability by filling gaps between phospholipids, which influences membrane integrity and rigidity[5][7]. Completely replacing cholesterol with this compound might compromise this structural support. Consider using a combination of both or systematically titrating the ratio.

  • PEG-Lipid Content: The PEGylated lipid component is crucial for preventing aggregation by forming a steric barrier[5]. Ensure the molar percentage of the PEG-lipid is adequate for the particle size and surface characteristics.

  • Storage Conditions: For aqueous LNP solutions, refrigeration (2°C) has been found to be superior to freezing (-20°C) or room temperature storage for maintaining stability over long periods[8]. If freezing is necessary, the use of cryoprotectants like trehalose or sucrose is highly recommended to prevent aggregation during freeze-thaw cycles[8]. Lyophilization with these cryoprotectants can also facilitate stable room temperature storage[8].

Question: The transfection efficiency of my LNPs is lower than expected. What could be the cause?

Answer: Low transfection efficiency is a common challenge and can be linked to multiple steps in the delivery process, from cellular uptake to endosomal escape.

  • Cholesterol's Role in Fusion: Cholesterol and its analogs play a significant role in membrane fusion and endosomal escape[3]. It is hypothesized that cholesterol can form crystalline structures on the LNP surface that promote fusion with the endosomal membrane[3]. This compound's different molecular shape might alter this property. Formulations containing certain cholesterol derivatives, like β-sitosterol, have shown enhanced transfection, suggesting that the sterol structure is critical[3][9].

  • Intracellular Trafficking: High cholesterol content has been shown to hinder the intracellular trafficking of LNPs, causing them to become trapped in early endosomes in the cell periphery[10]. This prevents the cargo from reaching the cytosol and reduces delivery efficiency[10]. It is possible that high concentrations of this compound could have a similar detrimental effect.

  • Particle Properties: Transfection efficiency is highly dependent on the physicochemical properties of the LNP, including its size, shape, and surface charge[6]. Ensure your formulation produces particles in the optimal size range (typically 80-120 nm) with a low polydispersity index (PDI < 0.2) and a near-neutral surface charge at physiological pH[2][11].

  • Helper Lipid Choice: The helper lipid (e.g., DSPC, DOPE) also influences transfection. DOPE is often used to facilitate endosomal escape, and its combination with specific sterols can impact efficiency[12].

Question: I am observing high cytotoxicity with my LNP formulation. What are the potential reasons?

Answer: Cytotoxicity can arise from the lipid components themselves or from the overall formulation characteristics.

  • Ionizable Lipid: The ionizable lipid is often the primary source of toxicity. While newer generations of ionizable lipids are safer than older permanently charged cationic lipids, they can still cause toxicity[7][13].

  • Cholesterol Derivative Effects: While formulations with intermediate concentrations of cholesteryl oleate showed no significant cell toxicity, the overall formulation is key[6]. It is important to perform dose-response cytotoxicity assays (e.g., MTT, LDH) for your specific formulation.

  • Particle Aggregation: Aggregated LNPs can lead to increased toxicity. Ensure your formulation is stable and monodisperse.

  • Purity of Components: Ensure all lipid components, including this compound, are of high purity, as impurities can contribute to unexpected toxic effects.

Frequently Asked Questions (FAQs)

What is the primary role of cholesteryl esters like this compound in LNPs? Cholesteryl esters (CEs) are incorporated into LNPs to modulate their physical properties. They can influence membrane fluidity and the thickness of the lipid bilayer[1]. The unsaturated nature of this compound can affect the liquid crystalline phases of the lipids, which may be used to tune the LNP's characteristics for specific delivery applications[1]. In natural lipoproteins, which LNPs are designed to mimic, cholesteryl esters form the hydrophobic core[14].

How does this compound differ from cholesterol in an LNP formulation? Cholesterol has a small polar head group (-OH) and a rigid steroid ring system that allows it to insert between phospholipids, increasing membrane packing and stability[3][5]. This compound, an ester of cholesterol, is more hydrophobic and bulkier. This structural difference means it will likely reside in the hydrophobic core of the LNP rather than aligning with phospholipids in the outer shell[14]. This can alter the LNP's internal structure, stability, and interaction with cell membranes, thereby affecting drug release and transfection efficiency[3][15].

What is a good starting molar percentage for this compound in an LNP formulation? A typical LNP formulation consists of an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEG-lipid[7][12]. The cholesterol component usually ranges from 30 mol% to 50 mol%[2]. When optimizing with this compound, a good starting point is to systematically substitute cholesterol. You could begin with a partial replacement (e.g., a 1:1 ratio of cholesterol to this compound) and move towards full replacement, while carefully monitoring the effects on particle size, PDI, encapsulation efficiency, and biological activity. Studies have successfully formulated LNPs with cholesteryl oleate by varying the total amount of the matricial lipid (cholesteryl oleate + stearic acid)[6].

Can incorporating this compound improve targeted delivery? LNPs can be structurally similar to natural lipoproteins like LDL and VLDL, which are involved in cholesterol transport in vivo[15]. These natural particles are taken up by cells via receptor-mediated endocytosis (e.g., through the LDL receptor)[3][14]. By incorporating cholesterol variants like cholesteryl esters, it may be possible to alter the LNP's interaction with these natural pathways and thus influence its biodistribution and targeting to specific cell types, such as liver endothelial cells or hepatocytes[15].

Quantitative Data Summary

Table 1: Example LNP Compositions and Physicochemical Properties
Formulation IDIonizable Lipid (mol%)Phospholipid (mol%)Cholesterol/Derivative (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
Standard LNP DLin-MC3-DMA (50)DSPC (10)Cholesterol (38.5)DMG-PEG2k (1.5)~100< 0.2> 80%[3][11]
SS-OP LNP (High Chol) SS-OP (52.5)DOPC (7.5)Cholesterol (40)DMG-PEG2000 (1.5)92.6< 0.25> 80%[2]
SS-OP LNP (Low Chol) SS-OP (52.5)DOPC (37.5)Cholesterol (10)DMG-PEG2000 (1.5)80.1< 0.25> 80%[2]
7C1 LNP (Chol. Oleate) 7C1 (50)18:1 Lyso PC (10)Cholesteryl Oleate (29)C14PEG2000 (11)22 - 115N/AN/A[15]
SM-102 LNP SM-102 (48)DOPE (10)Cholesterol (40)C14-PEG-2000 (2)76 - 95< 0.16N/A[12][16]
Table 2: Effect of Cholesterol Concentration on In Vitro Transfection
LNP TypeCholesterol (mol%)Relative Luciferase Expression (vs. 40 mol%)Cell TypeReference
SS-OP LNP 10~0.16% (1/615)HepG2[2]
SS-OP LNP 20~0.85% (1/118)HepG2[2]
SS-OP LNP 40100%HepG2[2]
MC3 LNP 10~7.6% (1/13.1)HepG2[2]
MC3 LNP 20~6.5% (1/15.3)HepG2[2]
MC3 LNP 40100%HepG2[2]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, adapted from established procedures[16][17].

  • Preparation of Solutions:

    • Organic Phase: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, phospholipid, this compound/cholesterol, and PEG-lipid) in absolute ethanol at the desired molar ratios[16]. For example, a mixture could contain SM-102, DOPE, cholesterol, and C14-PEG-2000 at a 48:10:40:2 molar ratio[16].

    • Aqueous Phase: Prepare the nucleic acid (mRNA/siRNA) in an acidic buffer (e.g., 10 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Load the organic phase and aqueous phase into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr Ignite™)[18].

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate pumping to mix the two phases rapidly within the microfluidic channels, leading to LNP self-assembly.

  • Purification and Concentration:

    • Collect the resulting LNP solution.

    • Purify and concentrate the LNPs to remove residual ethanol and non-encapsulated nucleic acid. This is typically done by dialysis or tangential flow filtration using a molecular weight cutoff (MWCO) filter[18].

LNP Characterization

Key parameters should be measured to ensure the quality and consistency of the LNP formulation[17].

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS)[11]. Samples should be appropriately diluted in a suitable buffer like PBS.

  • Zeta Potential:

    • Measure the surface charge of the LNPs using Laser Doppler Electrophoresis[11]. This indicates the stability of the colloid and its potential interactions in a biological environment.

  • Encapsulation Efficiency:

    • Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay[18].

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • Calculate the encapsulation efficiency as: [(Total RNA) - (Free RNA)] / (Total RNA) * 100%.

In Vitro Transfection Assay

This protocol is for evaluating the functional delivery of mRNA by LNPs to cells in culture[2].

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa, HepG2, HEK293T) in a multi-well plate (e.g., 48-well) at a density that will result in ~70-80% confluency at the time of transfection[2].

  • Transfection:

    • Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration per well (e.g., 0.1 µg mRNA/well)[2].

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Analysis of Protein Expression:

    • If using a reporter mRNA (e.g., Firefly Luciferase, GFP), lyse the cells and measure the reporter protein activity.

    • For luciferase, use a luciferase assay kit and measure luminescence with a luminometer[2].

    • For GFP, measure fluorescence using a plate reader or flow cytometry[4].

    • Normalize the reporter signal to the total protein content in each well, which can be measured using a BCA protein assay[2].

Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. Functional Evaluation prep_organic Prepare Lipid Solution (Ethanol) - Ionizable Lipid - Helper Lipid - this compound - PEG-Lipid mix Microfluidic Mixing prep_organic->mix prep_aqueous Prepare Nucleic Acid Solution (Aqueous Buffer, pH 4) prep_aqueous->mix purify Purification & Concentration (Dialysis / TFF) mix->purify dls Size (DLS) purify->dls pdi PDI (DLS) purify->pdi zeta Zeta Potential purify->zeta ee Encapsulation Efficiency (RiboGreen Assay) purify->ee invitro In Vitro Studies - Transfection Efficiency - Cytotoxicity ee->invitro invivo In Vivo Studies - Biodistribution - Efficacy ee->invivo

Caption: Experimental workflow for LNP formulation, characterization, and evaluation.

logical_relationship cluster_properties LNP Physicochemical Properties cluster_outcome Therapeutic Outcome conc This compound Concentration stability Stability & Aggregation conc->stability size_pdi Particle Size & PDI conc->size_pdi ee Encapsulation Efficiency conc->ee fluidity Membrane Fluidity conc->fluidity efficacy Transfection Efficacy stability->efficacy toxicity Cytotoxicity stability->toxicity uptake Cellular Uptake size_pdi->uptake ee->efficacy escape Endosomal Escape fluidity->escape uptake->escape escape->efficacy

Caption: Impact of this compound concentration on LNP properties and outcomes.

signaling_pathway cluster_endosome Endosomal Pathway lnp Lipid Nanoparticle (LNP) endocytosis Receptor-Mediated Endocytosis lnp->endocytosis cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation escape Endosomal Escape (Membrane Fusion) late_endosome->escape degradation Lysosomal Degradation late_endosome->degradation cargo_release Cargo Release (mRNA/siRNA) escape->cargo_release cholesterol_role Cholesterol / Derivatives Influence Fusion & Membrane Interactions escape->cholesterol_role

Caption: LNP cellular uptake and the role of cholesterol in endosomal escape.

References

Overcoming poor ionization of cholesteryl linolenate in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of cholesteryl linolenate and other cholesteryl esters in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to get a good signal for this compound using electrospray ionization (ESI) mass spectrometry?

Cholesteryl esters, including this compound, are inherently nonpolar molecules with a weak dipole moment.[1] This chemical property makes them difficult to charge effectively in the electrospray ionization (ESI) source, resulting in poor ionization and low signal intensity.[1]

Q2: What are the most effective strategies to improve the ionization of this compound?

To enhance the ionization of this compound, several strategies can be employed:

  • Adduct Formation: Introducing a small cation into the solvent system to promote the formation of adducts is a highly effective method. Lithium ([M+Li]+), sodium ([M+Na]+), and ammonium ([M+NH4]+) adducts are commonly used and significantly increase signal intensity.[1][2][3][4]

  • Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are better suited for nonpolar analytes.[2][5][6] APCI, in particular, is known to produce a characteristic fragment ion of the cholesterol backbone, which can be used for targeted analysis.[7]

  • Chemical Derivatization: While not always necessary for cholesteryl esters themselves, derivatization of free cholesterol (a potential interferent or related analyte) to a cholesteryl ester analog can be used to improve its ESI response and allow for parallel analysis.[8][9]

Q3: How can I differentiate this compound from other isobaric lipids like diacylglycerols (DAGs)?

Tandem mass spectrometry (MS/MS) is essential for distinguishing between isobaric species. Cholesteryl esters exhibit a characteristic neutral loss of the cholestane moiety (368.5 Da) upon collision-induced dissociation (CID).[1][3] By performing a neutral loss scan for 368.5, you can selectively detect all cholesteryl esters in a complex mixture, thereby differentiating them from DAGs which do not undergo this specific fragmentation.[1]

Q4: What type of internal standard should I use for quantitative analysis of this compound?

For accurate quantification, it is recommended to use a stable isotope-labeled internal standard, such as deuterated this compound, if available. Alternatively, a cholesteryl ester with a fatty acid chain that is not naturally present in the sample, such as cholesteryl heptadecanoate (CE 17:0), is a suitable choice.[1][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no signal for this compound Inefficient ionization due to the nonpolar nature of the analyte.1. Optimize ESI conditions: Add a cation source to your mobile phase or sample solvent to promote adduct formation. Test different adducts (Li+, Na+, NH4+) to find the optimal one for your instrument and conditions. 2. Switch to APCI or APPI: These ionization techniques are more suitable for nonpolar compounds and may provide a significantly better signal.[2] 3. Increase sample concentration: If possible, concentrate your sample to increase the amount of analyte entering the mass spectrometer.
Poor signal-to-noise ratio Matrix effects from other lipids or sample components suppressing the ionization of this compound.1. Improve chromatographic separation: Optimize your liquid chromatography (LC) method to separate this compound from interfering compounds. Using a C18 or a phenyl-hexyl column can be effective.[10][11] 2. Sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from your sample before LC-MS analysis.
Inconsistent signal intensity between runs Fluctuation in adduct formation or instability of the spray.1. Ensure consistent additive concentration: Precisely control the concentration of the cation source (e.g., LiOH, NaOH, ammonium formate) in your mobile phase.[1][3] 2. Check spray stability: Visually inspect the ESI needle and ensure a stable Taylor cone is formed. Clean the ion source if necessary.
Difficulty distinguishing this compound from isobaric interferences Co-elution of isobaric species (e.g., diacylglycerols) with the same mass-to-charge ratio.1. Utilize MS/MS: Implement a neutral loss scan of 368.5 Da to selectively detect cholesteryl esters.[1][3] 2. Perform precursor ion scanning: If a specific fragment ion is characteristic of your analyte upon CID, a precursor ion scan can enhance specificity. For lithiated adducts, scanning for the lithiated fatty acid fragment can identify specific CE molecular species.[1]

Experimental Protocols

Protocol 1: Enhanced Ionization of this compound using Lithiated Adducts with ESI-MS/MS

This protocol describes the analysis of this compound by forming lithiated adducts, which provides enhanced ionization and specific fragmentation for detection.[1]

1. Sample Preparation: a. Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction). b. Dry the lipid extract under a stream of nitrogen. c. Reconstitute the dried lipid extract in a solvent mixture such as chloroform/methanol (1:2, v/v). d. Add LiOH to the final sample solution to a final concentration of 50-100 µM to promote the formation of [M+Li]+ adducts.[1]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
  • Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode:
  • Full Scan: To detect the [M+Li]+ ion of this compound.
  • MS/MS (Neutral Loss Scan): Set the instrument to perform a neutral loss scan of 368.5 Da to specifically detect all cholesteryl esters.[1]
  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation for the neutral loss scan (typically 20-30 eV).[1]

Protocol 2: Analysis of this compound using APCI-MS

This protocol is suitable for researchers who have access to an APCI source and is particularly useful for nonpolar analytes.[7]

1. Sample Preparation: a. Extract and reconstitute the lipid sample as described in Protocol 1. No addition of a cation source is necessary.

2. Liquid Chromatography (LC) Conditions:

  • Use similar LC conditions as in Protocol 1. APCI is compatible with reversed-phase chromatography.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
  • Scan Mode:
  • Full Scan: To detect the protonated molecule [M+H]+ or the characteristic fragment ion [M+H-H2O]+ at m/z 369.35.[7]
  • MS/MS (Product Ion Scan): Select the precursor ion corresponding to this compound and acquire a product ion spectrum. The most abundant fragment ion is often m/z 369.35, corresponding to the cholesterol backbone.[7]
  • Corona Discharge Current: Optimize for stable and efficient ionization (typically 2-5 µA).
  • Vaporizer Temperature: Optimize for efficient desolvation and ionization (typically 350-450 °C).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing LipidExtraction Lipid Extraction (e.g., Folch) Drying Drying under N2 LipidExtraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution AdductFormation Adduct Formation (e.g., add LiOH) Reconstitution->AdductFormation LC_Separation LC Separation (C18 Column) AdductFormation->LC_Separation MS_Ionization Mass Spectrometry (ESI or APCI) LC_Separation->MS_Ionization MSMS_Detection MS/MS Detection (Neutral Loss Scan) MS_Ionization->MSMS_Detection DataAcquisition Data Acquisition MSMS_Detection->DataAcquisition Quantification Quantification vs. Internal Standard DataAcquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

ionization_pathways cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) CE This compound (CE) ESI_Adduct [CE + Adduct]+ (e.g., Li+, Na+, NH4+) CE->ESI_Adduct With Cation APCI_Protonated [CE + H]+ CE->APCI_Protonated Proton Transfer ESI_Fragment [Cholestane]+ or Neutral Loss of 368.5 Da ESI_Adduct->ESI_Fragment CID APCI_Fragment [Cholesterol - H2O + H]+ (m/z 369.35) APCI_Protonated->APCI_Fragment In-source Fragmentation

Caption: Ionization and fragmentation pathways for this compound.

References

Technical Support Center: Enhancing the Shelf-Life of Cholesteryl Linolenate-Containing Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the shelf-life of products containing cholesteryl linolenate. Below you will find frequently asked questions (FAQs) addressing common challenges, detailed troubleshooting guides for experimental issues, and standardized protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, a polyunsaturated cholesteryl ester, is oxidation. Due to the presence of three double bonds in the linolenate fatty acid chain, it is highly susceptible to auto-oxidation, photo-oxidation, and enzymatic oxidation. This process is a free-radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. The oxidation leads to the formation of this compound hydroperoxides, which are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other oxygenated compounds. These degradation products can alter the physical, chemical, and biological properties of the final product.

Q2: What are the key factors that accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound:

  • Temperature: Higher temperatures increase the rate of oxidation reactions.

  • Light: Exposure to light, particularly UV light, can initiate and accelerate lipid peroxidation.

  • Oxygen: The presence of oxygen is essential for the oxidation process.

  • Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals.

  • pH: While less impactful than other factors, extreme pH values can potentially influence the stability of the ester linkage.

Q3: Which antioxidants are most effective in stabilizing this compound?

A3: The choice of antioxidant depends on the formulation and storage conditions. Generally, a combination of antioxidants can be more effective than a single one. Commonly used antioxidants for lipid-based systems include:

  • Tocopherols (Vitamin E): Alpha-tocopherol is a potent free-radical scavenger that can protect polyunsaturated fatty acids from oxidation.[1]

  • Ascorbic Acid (Vitamin C) and its derivatives: Ascorbyl palmitate, a fat-soluble derivative, is often used in lipid-based formulations.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are very effective at inhibiting lipid peroxidation.

  • Rosemary Extract: Contains natural antioxidants like carnosic acid and rosmarinic acid.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that catalyze oxidation.

Q4: How should I store my this compound-containing products to maximize shelf-life?

A4: To maximize the shelf-life of your products, consider the following storage recommendations:

  • Temperature: Store at refrigerated (2-8°C) or frozen (-20°C or below) temperatures. A certificate of analysis for a similar compound, cholesteryl gamma-linolenate, suggests storage at -20°C for up to 3 years for the pure form.[2]

  • Light: Protect from light by using amber-colored or opaque containers.

  • Atmosphere: For highly sensitive products, consider packaging under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Packaging: Use containers that have low oxygen permeability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound-containing products.

Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly low potency or high levels of degradation products in a new formulation. Incompatible excipients promoting degradation.Review the compatibility of all excipients. Some excipients may contain impurities or have high water content that can accelerate degradation. Consider performing compatibility studies with individual excipients.
Inefficient antioxidant system.Evaluate the type and concentration of the antioxidant. A combination of antioxidants with different mechanisms of action (e.g., a free-radical scavenger and a chelating agent) may be more effective.
Inadequate protection from light or oxygen during manufacturing.Ensure all manufacturing steps are performed under controlled light and atmospheric conditions (e.g., using amber glassware and nitrogen blanketing).
Phase separation or precipitation in liquid formulations. Hydrolysis of the ester bond leading to the formation of cholesterol and linolenic acid, which may have different solubilities.Adjust the pH of the formulation to a range where ester hydrolysis is minimized (typically slightly acidic to neutral). Consider the use of co-solvents or emulsifiers to maintain the solubility of all components.
Crystallization of this compound at low temperatures.Investigate the phase behavior of your formulation at different temperatures. It may be necessary to add a crystallization inhibitor or modify the lipid composition.
Inconsistent results in stability studies. Variability in storage conditions.Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity. Monitor for any temperature or humidity excursions.
Non-homogeneity of the samples.Ensure that the product is homogeneous before aliquoting for stability testing. For suspensions or emulsions, proper mixing is crucial.
Issues with the analytical method.Validate the analytical method for stability-indicating properties. Ensure that the method can separate the intact this compound from its degradation products. Check for instrument drift and use appropriate standards and controls.
Difficulty in quantifying this compound hydroperoxides. Instability of the hydroperoxide standards.Hydroperoxide standards are often unstable. Prepare fresh standards for each analysis or use a validated method for their quantification without an external standard, such as measuring conjugated diene formation at 234 nm.[3]
Low sensitivity of the detection method.For low levels of hydroperoxides, consider using more sensitive analytical techniques such as HPLC with chemiluminescence detection or mass spectrometry (MS).[3]

Data on Shelf-Life and Stability

The following tables summarize the expected stability of this compound under various conditions. Please note that these are generalized data, and actual shelf-life will depend on the specific formulation.

Table 1: Influence of Temperature on the Stability of this compound (in the absence of light and presence of air)

TemperatureExpected Shelf-Life (Pure Compound)Key Degradation Products
-20°C≥ 3 yearsMinimal oxidation products
4°C2 yearsLow levels of hydroperoxides
Room Temperature (20-25°C)MonthsSignificant formation of hydroperoxides and secondary oxidation products
40°C (Accelerated)WeeksRapid formation of a complex mixture of oxidation products

Table 2: Effect of Antioxidants on the Stability of Oils Rich in Linolenic Acid (as a proxy for this compound)

AntioxidantConcentrationProtection Factor (Increase in Induction Period)Reference
α-Tocopherol200 ppm2-4 fold
Ascorbyl Palmitate200 ppm1.5-3 foldGeneral Knowledge
BHT200 ppm3-5 foldGeneral Knowledge
Rosemary Extract500 ppm2-3.5 foldGeneral Knowledge

Note: Protection factors are estimates and can vary significantly based on the specific oil/lipid matrix and testing conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Formulation

Objective: To assess the chemical stability of a this compound-containing product under accelerated conditions to predict its shelf-life.

Materials:

  • Product containing this compound

  • Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH

  • Appropriate analytical instrumentation (e.g., HPLC-UV/MS)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Solvents for extraction and analysis (e.g., isopropanol, acetonitrile)

Procedure:

  • Initial Analysis (T=0):

    • Take a representative sample of the product from at least three different batches.

    • Perform initial analysis for the concentration of this compound and the profile of any existing degradation products. This will serve as the baseline.

  • Sample Storage:

    • Place a sufficient number of samples from each batch into the stability chamber at 40°C / 75% RH. The samples should be in their final proposed packaging.

  • Time Points for Testing:

    • Withdraw samples for analysis at predetermined time points, for example: 0, 1, 3, and 6 months.

  • Sample Analysis:

    • At each time point, remove the samples from the chamber and allow them to equilibrate to room temperature.

    • Extract the this compound and its degradation products from the product matrix using a validated extraction procedure.

    • Analyze the extracts using a validated stability-indicating analytical method (e.g., HPLC-UV as described in Protocol 2).

    • Quantify the amount of remaining this compound and identify and quantify any major degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation rate constant and use the Arrhenius equation to estimate the shelf-life at the intended storage condition (e.g., 25°C).

    • Monitor the growth of degradation products to ensure they remain within acceptable limits.

Protocol 2: HPLC-UV Method for the Quantification of this compound and its Primary Oxidation Products

Objective: To separate and quantify this compound and its early-stage oxidation products (hydroperoxides).

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile/isopropanol/water (e.g., 44:54:2 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength:

    • 210 nm for this compound.

    • 234 nm for conjugated diene hydroperoxides (primary oxidation products).[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in isopropanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Extract the lipids from the product sample using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms at both 210 nm and 234 nm.

  • Quantification:

    • At 210 nm, identify the peak corresponding to this compound based on its retention time compared to the standard.

    • At 234 nm, identify the peaks corresponding to the this compound hydroperoxides. These typically elute earlier than the parent compound.[3]

    • Construct a calibration curve for this compound by plotting peak area versus concentration.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

    • Quantify the hydroperoxides using an external standard of a similar hydroperoxide or by expressing the results in terms of absorbance units or relative to the parent compound.

Visualizations

Lipid Peroxidation Pathway of this compound

Lipid_Peroxidation CL This compound (LH) L_radical Lipid Radical (L.) CL->L_radical H abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->L_radical LOO_radical Peroxyl Radical (LOO.) L_radical->LOO_radical + O2 Termination Termination (Non-radical products) L_radical->Termination Oxygen O2 Oxygen->LOO_radical LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH + LH A_radical Antioxidant Radical (A.) LOO_radical->A_radical + AH LOO_radical->Termination LH_molecule Another Cholesteryl Linolenate (LH) LH_molecule->L_radical Chain Propagation Antioxidant_H Antioxidant (AH) Antioxidant_H->LOO_radical

Caption: Free-radical chain reaction of this compound peroxidation.

Experimental Workflow for Stability Testing

Stability_Workflow Start Start: Product Batch T0_Analysis T=0 Analysis (Potency, Purity) Start->T0_Analysis Stability_Chamber Place in Stability Chamber (e.g., 40°C / 75% RH) T0_Analysis->Stability_Chamber Time_Points Withdraw Samples at Time Points (T=x) Stability_Chamber->Time_Points Sample_Analysis Analyze Samples (e.g., HPLC) Time_Points->Sample_Analysis Data_Evaluation Evaluate Data (Degradation Rate) Sample_Analysis->Data_Evaluation Shelf_Life Estimate Shelf-Life Data_Evaluation->Shelf_Life

References

Technical Support Center: Purification of Synthetic Cholesteryl Linolenate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cholesteryl linolenate. The following sections detail methods for removing common impurities and offer solutions to potential challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetic this compound sample?

A1: The most common impurities in synthetic this compound are typically unreacted starting materials, primarily cholesterol, and side-products from the synthesis. Depending on storage and handling, oxidation products of the linolenate chain can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are recrystallization, silica gel column chromatography, and preparative thin-layer chromatography (TLC). For very high purity requirements, High-Performance Liquid Chromatography (HPLC) may be employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities.

Troubleshooting Guides

Recrystallization

Problem: My this compound will not crystallize.

  • Possible Cause 1: Incorrect solvent system. The solubility of this compound is highly dependent on the solvent.

    • Solution: Experiment with different solvent systems. A good starting point is a binary solvent system where this compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common solvent systems for cholesteryl esters include ethanol, acetone, and mixtures of hexanes with more polar solvents like ethyl acetate or isopropanol.

  • Possible Cause 2: The solution is not saturated. Crystallization requires a supersaturated solution.

    • Solution: Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator. Be cautious not to evaporate to dryness.

  • Possible Cause 3: The presence of significant impurities. High levels of impurities can inhibit crystal formation.

    • Solution: Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Problem: The recrystallized product is an oil, not a solid.

  • Possible Cause: The cooling process is too rapid. Rapid cooling can cause the compound to "oil out" instead of forming crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Seeding the solution with a small crystal of pure this compound can also promote crystallization.

Silica Gel Column Chromatography

Problem: I am not getting good separation between this compound and cholesterol.

  • Possible Cause 1: Incorrect mobile phase polarity. If the mobile phase is too polar, both compounds will elute quickly with poor separation. If it is not polar enough, the compounds will move too slowly or not at all.

    • Solution: Optimize the mobile phase polarity. A common mobile phase for separating cholesteryl esters from cholesterol is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like diethyl ether or ethyl acetate. Start with a low percentage of the polar solvent (e.g., 5%) and gradually increase it while monitoring the separation by TLC.

  • Possible Cause 2: The column is overloaded. Too much sample applied to the column will result in broad bands and poor separation.

    • Solution: Use an appropriate ratio of sample to silica gel. A general rule of thumb is a 1:20 to 1:100 ratio (by weight) of crude product to silica gel.

Problem: My compound is sticking to the column and won't elute.

  • Possible Cause: The compound may be degrading on the silica gel, or the mobile phase is not polar enough.

    • Solution: First, assess the stability of your compound on silica gel using a 2D TLC. If it is stable, gradually increase the polarity of the mobile phase. If degradation is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase.

Thin-Layer Chromatography (TLC)

Problem: My spots are streaking on the TLC plate.

  • Possible Cause 1: The sample is too concentrated.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Possible Cause 2: The compound is interacting strongly with the stationary phase.

    • Solution: Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase to reduce streaking, especially for more polar impurities.

Problem: I cannot see the spots on the TLC plate.

  • Possible Cause: this compound and its common impurities are not UV active at 254 nm.

    • Solution: Use a visualization reagent. Common stains for lipids include potassium permanganate, phosphomolybdic acid, or iodine vapor.

Data Presentation

Table 1: TLC Solvent Systems for Separation of this compound and Cholesterol

Mobile Phase (v/v/v)This compound RfCholesterol RfNotes
Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1)~0.78[1]~0.13[1]Good separation between the non-polar ester and the more polar alcohol.
Hexane : Diethyl Ether (95:5)High RfLow RfA good starting point for optimizing column chromatography.
Hexane : Ethyl Acetate (90:10)High RfLow RfEthyl acetate is a slightly more polar alternative to diethyl ether.

Table 2: Column Chromatography Mobile Phases for this compound Purification

Stationary PhaseMobile PhasePurpose
Silica GelHexane with a gradient of Diethyl Ether (e.g., 0% to 15%)Separation of this compound from cholesterol and other more polar impurities.
Silica GelHexane : n-Butyl Chloride : Acetonitrile : Acetic Acid (90:10:1.5:0.01)[2][3]Complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol.[2][3]
Reversed-Phase C18Acetonitrile : Isopropanol : Water (44:54:2)[4]Separation of this compound from its oxidation products.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., hexane or dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., diethyl ether).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the crude mixture, the purified product, and any relevant fractions onto the origin line.

  • Development: Place the TLC plate in a sealed chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. After the plate has dried, visualize the spots using an appropriate stain (e.g., by dipping in a potassium permanganate solution and gently heating).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Synthetic This compound column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions recrystallization->tlc_analysis Check Purity pure_product Pure Cholesteryl Linolenate recrystallization->pure_product hplc_analysis HPLC for Purity pure_product->hplc_analysis Final Purity Check

Caption: General workflow for the purification and analysis of synthetic this compound.

Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Degradation start->cause3 solution1 Optimize Mobile Phase (TLC Guided) cause1->solution1 solution2 Reduce Sample Load (e.g., 1:50 sample:silica) cause2->solution2 solution3 Use Neutral Alumina or Deactivated Silica cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

Recrystallization_Troubleshooting start Failure to Crystallize cause1 Incorrect Solvent System start->cause1 cause2 Solution Not Saturated start->cause2 cause3 High Impurity Level start->cause3 solution1 Screen Different Solvent Systems cause1->solution1 solution2 Concentrate the Solution cause2->solution2 solution3 Pre-purify by Column Chromatography cause3->solution3

Caption: Troubleshooting logic for recrystallization issues.

References

Addressing challenges in the characterization of cholesteryl linolenate liquid crystals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of cholesteryl linolenate liquid crystals. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this complex biomolecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the characterization of this compound.

Q1: Why are my DSC results for this compound not reproducible?

A1: Lack of reproducibility in Differential Scanning Calorimetry (DSC) thermograms for this compound can stem from several factors:

  • Polymorphism: this compound can exist in multiple crystalline forms (polymorphs), each with its own melting point and transition enthalpies. The crystalline form obtained can be highly dependent on the sample's thermal history, including the cooling rate and annealing time. Pure this compound has a crystalline structure different from the three most commonly characterized forms (MLII, MLI, BL) of other cholesteryl esters.[1]

  • Sample Purity: Impurities can significantly affect phase transition temperatures and broaden peaks. Ensure the purity of your sample before analysis.

  • Thermal Degradation: Due to its high degree of unsaturation (three double bonds), this compound is susceptible to oxidation and thermal degradation, especially at elevated temperatures.[2] This can lead to the appearance of spurious peaks and a shift in transition temperatures.

  • Sample Preparation: Inconsistent sample mass or improper sealing of the DSC pans can lead to variations in heat flow and evaporation of the sample, affecting the results.

Troubleshooting Steps:

  • Control Thermal History: To obtain consistent results, establish a standardized thermal protocol. This includes controlled heating and cooling rates (e.g., 5-10 °C/min) and incorporating an annealing step at a temperature just below the melting point to encourage the formation of a stable polymorph.

  • Inert Atmosphere: To prevent oxidation, run DSC experiments under an inert atmosphere, such as nitrogen or argon.

  • Hermetically Sealed Pans: Use hermetically sealed aluminum pans to prevent any loss of sample due to volatilization.

  • Sample Mass: Use a consistent and appropriate sample mass (typically 2-5 mg) for all measurements.

Q2: I am observing broad or overlapping peaks in my DSC thermogram. What could be the cause?

A2: Broad or overlapping peaks in the DSC thermogram of this compound can be attributed to:

  • Presence of Multiple Phases: The sample may contain a mixture of different liquid crystalline phases or polymorphs that are transitioning over a similar temperature range.

  • Impurities: As mentioned, impurities can broaden transition peaks.

  • Slow Transition Kinetics: Some phase transitions in liquid crystals can be slow, leading to broader peaks, especially at faster heating rates.

Troubleshooting Steps:

  • Vary Heating/Cooling Rates: Slower scanning rates (e.g., 1-2 °C/min) can often improve the resolution of closely spaced thermal events.

  • Fractional Crystallization: If impurities are suspected, consider purifying the sample using techniques like recrystallization or chromatography.

  • Modulated DSC (MDSC): This technique can separate reversing and non-reversing thermal events, which can help to distinguish between melting and decomposition processes.

Q3: My polarized light microscopy (POM) images of this compound are unclear or show ambiguous textures. How can I improve them?

A3: Obtaining clear and interpretable POM textures for this compound requires careful sample preparation and observation:

  • Sample Thickness: If the sample is too thick, the image can be blurry and features may be obscured. If it is too thin, the birefringence may be too weak to observe clearly. Aim for a sample thickness of a few micrometers.

  • Shear: Applying a gentle shear to the sample while it is in the liquid crystalline phase can help to align the molecules and produce more defined textures. This can be done by gently moving the coverslip.

  • Temperature Control: Precise and uniform temperature control is crucial. Use a calibrated hot stage and allow the sample to thermally equilibrate at each temperature of interest before observation.

  • Focal Plane: The characteristic textures of liquid crystals can be highly dependent on the focal plane. Carefully adjust the focus to capture the sharpest image.

Troubleshooting Steps:

  • Use Spacers: To control the sample thickness, use spacers (e.g., Mylar film) between the microscope slide and the coverslip.

  • Observe on Cooling: Often, more well-defined textures are observed upon cooling from the isotropic liquid phase.

  • Identify Characteristic Textures: Familiarize yourself with the typical textures of cholesteric and smectic phases. For example, cholesteric phases often exhibit "fingerprint" or "oily streak" textures.

Q4: I am struggling to obtain a good X-ray diffraction (XRD) pattern for my this compound sample. The signal is weak and noisy. What can I do?

A4: The weakly scattering nature of liquid crystals can make obtaining high-quality XRD patterns challenging. Here are some tips to improve your results:

  • Sample Alignment: Aligning the liquid crystal director can significantly enhance the diffraction signal. This can be achieved by applying an external magnetic or electric field, or by shearing the sample.

  • Longer Exposure Times: Increasing the data collection time can improve the signal-to-noise ratio.

  • Temperature Control: As with other techniques, precise temperature control is essential to ensure you are analyzing the desired liquid crystalline phase.

  • Sample Holder: Using a sample holder designed for liquid crystals, such as a capillary tube, can help to maintain the sample's integrity and alignment.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure the sample is free of solvent and has been properly loaded into the capillary to avoid air gaps.

  • Use a 2D Detector: A two-dimensional detector can capture the full diffraction pattern, providing more information about the sample's structure and orientation.

  • Background Subtraction: Careful subtraction of the background scattering from the sample holder and air is crucial for analyzing weakly scattering samples.

Data Presentation

CompoundTransitionTemperature (°C)Enthalpy (kJ/mol)Reference
This compound Melting of liquid crystals20 - 35Not Reported[3]
Cholesteryl OleateMelting of liquid crystals42 - 52Not Reported[3]
Cholesteryl LinoleateMelting of liquid crystals20 - 35Not Reported[3]
Cholesteryl StearateSolid to Smectic~79.8 - 81.7Not Reported[4]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and enthalpies of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected first transition (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final transition into the isotropic liquid phase (e.g., 60 °C).

    • Hold the sample in the isotropic phase for a few minutes to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each observed phase transition.

Polarized Light Microscopy (POM)

Objective: To observe the liquid crystalline textures of this compound and identify the different mesophases.

Methodology:

  • Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a coverslip over the sample.

  • Heating Stage Setup: Place the slide on a calibrated hot stage connected to a temperature controller.

  • Microscope Setup: Use a polarizing microscope with crossed polarizers.

  • Observation:

    • Heat the sample to its isotropic liquid phase (a completely dark field of view under crossed polarizers).

    • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

    • Observe the formation of birefringent textures as the sample transitions into its liquid crystalline phases.

    • Capture images of the characteristic textures at different temperatures. Applying gentle pressure or shear to the coverslip can help in developing well-defined textures.

X-Ray Diffraction (XRD)

Objective: To determine the structural characteristics, such as layer spacing in smectic phases, of this compound liquid crystals.

Methodology:

  • Sample Preparation: Load the this compound sample into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter). The sample should be melted to ensure it fills the capillary without air bubbles and then cooled to the desired temperature.

  • Instrument Setup: Mount the capillary in a temperature-controlled sample holder in the XRD instrument.

  • Data Collection:

    • Use a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Collect the diffraction pattern over a range of scattering angles (2θ), typically focusing on both the small-angle (for mesophase structure) and wide-angle (for intermolecular spacing) regions.

    • Data collection times may need to be long to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the diffraction pattern to identify the positions and shapes of the diffraction peaks. For a smectic phase, a sharp peak in the small-angle region will correspond to the layer spacing (d), which can be calculated using Bragg's Law (nλ = 2d sinθ). A diffuse halo in the wide-angle region is characteristic of the liquid-like order within the layers.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_characterization Characterization Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion start High-Purity this compound DSC DSC Analysis start->DSC POM POM Analysis start->POM XRD XRD Analysis start->XRD DSC_data Thermogram Analysis (Transition Temps, Enthalpies) DSC->DSC_data POM_data Texture Identification (Phase Identification) POM->POM_data XRD_data Diffractogram Analysis (Structural Parameters) XRD->XRD_data conclusion Comprehensive Characterization DSC_data->conclusion POM_data->conclusion XRD_data->conclusion

Caption: Experimental workflow for the characterization of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent DSC Results cause1 Polymorphism problem->cause1 cause2 Thermal Degradation problem->cause2 cause3 Sample Impurity problem->cause3 solution1 Controlled Thermal History cause1->solution1 solution2 Inert Atmosphere cause2->solution2 solution3 Sample Purification cause3->solution3

Caption: Troubleshooting logic for inconsistent DSC results.

References

Technical Support Center: Optimizing Cholesteryl Linolenate-Based LNP Delivery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of cholesteryl linolenate-based lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and application of this compound-based LNPs.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<80%) 1. Suboptimal lipid-to-payload ratio (e.g., N:P ratio for nucleic acids).[1] 2. Inefficient mixing during formulation. 3. Instability of the LNP structure.1. Optimize the N:P ratio, typically starting from a range of 3 to 6.[2] 2. Employ a microfluidic mixing system for controlled and reproducible nanoparticle assembly.[3][4][5] 3. Ensure the molar ratio of this compound and other lipids is optimized for stability.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) 1. Aggregation of LNPs due to improper surface stabilization. 2. Inconsistent mixing speed or flow rates in the formulation process.[5] 3. Suboptimal lipid composition leading to instability.1. Adjust the concentration of the PEGylated lipid (typically 1-2 mol%) to provide a sufficient hydrophilic corona. 2. Standardize the total flow rate and flow rate ratio of the lipid and aqueous phases during microfluidic synthesis.[5] 3. Screen different molar ratios of the core lipids (ionizable lipid, helper lipid, this compound).
Poor In Vitro Transfection Efficiency 1. Inefficient endosomal escape of the payload.[6] 2. Low cellular uptake of the LNPs. 3. Degradation of the payload within the LNP or after release.1. Incorporate helper lipids like DOPE that facilitate endosomal escape. 2. Modify the LNP surface with targeting ligands (e.g., antibodies, peptides) to enhance uptake by specific cell types. 3. Ensure the payload is protected within the LNP core by optimizing the lipid composition and encapsulation process.
High In Vivo Liver Accumulation / Off-Target Effects 1. Non-specific uptake by hepatocytes and immune cells in the liver.[7] 2. Inherent properties of the LNP components directing them to the liver.1. Increase PEGylation to reduce opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).[7] 2. Incorporate targeting moieties on the LNP surface to direct them to other tissues. 3. Consider using cholesterol derivatives that have been shown to alter biodistribution.[8][9]
Batch-to-Batch Inconsistency 1. Variability in manual formulation processes.[4][5] 2. Instability of lipid stock solutions. 3. Inconsistent post-formulation processing (e.g., dialysis, purification).1. Utilize automated systems like microfluidic mixers for reproducible LNP synthesis.[4][5] 2. Store lipid stocks under appropriate conditions (e.g., -20°C, protected from light) and use them within their shelf life.[10] 3. Standardize the duration and conditions of dialysis or tangential flow filtration to remove residual solvents and unencapsulated material.[1][5]

Frequently Asked Questions (FAQs)

Formulation & Composition

  • Q1: What is the optimal molar ratio for a this compound-based LNP formulation? A1: The optimal molar ratio can vary depending on the payload and target application. A common starting point for LNP formulations consists of an ionizable lipid, a helper lipid (like DSPC or DOPE), this compound (as the sterol component), and a PEGylated lipid.[2][] A typical starting molar ratio might be 50:10:38.5:1.5 (ionizable lipid:helper lipid:this compound:PEG-lipid).[12] Optimization through a design of experiments (DoE) approach is highly recommended.

  • Q2: How does this compound affect LNP properties compared to cholesterol? A2: Cholesteryl esters, like this compound, can modulate membrane fluidity and the physical properties of LNPs.[10] Studies with other cholesterol esters, such as cholesteryl oleate, have shown that their incorporation can lead to more efficient delivery to certain cell types, like liver endothelial cells, compared to LNPs formulated with unmodified cholesterol.[8] The unsaturated nature of the linolenate tail in this compound may influence the packing of the lipid bilayer, potentially affecting LNP stability, fusogenicity, and interaction with cell membranes.

  • Q3: What are the best practices for preparing the lipid and aqueous phases for microfluidic synthesis? A3: For the lipid phase, dissolve the ionizable lipid, helper lipid, this compound, and PEGylated lipid in ethanol. For the aqueous phase, dissolve the nucleic acid payload in a low pH buffer (e.g., citrate buffer, pH 4.0) to ensure the ionizable lipid becomes protonated, facilitating encapsulation.[13] Ensure both solutions are clear and free of particulates before mixing.

Characterization

  • Q4: Which techniques are essential for characterizing this compound-based LNPs? A4: Essential characterization techniques include:

    • Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential.[2]

    • Ribogreen/Picogreen Assay: To determine the encapsulation efficiency of nucleic acid payloads.[4][5]

    • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the LNPs.[14]

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To quantify the lipid components in the final formulation.[15][16]

  • Q5: How can I ensure accurate DLS measurements? A5: To ensure accuracy, dilute the LNP sample in an appropriate buffer (e.g., 1x PBS for size, 0.1x PBS for zeta potential to reduce ionic strength) to avoid multiple scattering effects.[2] Ensure the sample is properly mixed and equilibrated to the measurement temperature. Perform multiple measurements for each sample to ensure reproducibility.

Performance & Efficiency

  • Q6: What is a good starting point for assessing the in vitro performance of my this compound LNPs? A6: A common starting point is to transfect a relevant cell line (e.g., hepatocytes for liver-targeting LNPs) with LNPs encapsulating a reporter gene like luciferase or green fluorescent protein (GFP). Measure the protein expression at different time points (e.g., 24, 48, 72 hours) to determine the transfection efficiency.[17]

  • Q7: How can I improve the endosomal escape of my LNPs? A7: Endosomal escape is a critical barrier to intracellular delivery.[6][14] Strategies to improve it include:

    • Optimizing the ionizable lipid: The pKa of the ionizable lipid is crucial for endosomal escape.

    • Incorporating fusogenic helper lipids: Lipids like DOPE can promote the disruption of the endosomal membrane.

    • Modifying the cholesterol component: Some studies suggest that cholesterol analogs can influence intracellular trafficking and enhance endosomal release.[6][18]

Experimental Protocols

1. LNP Formulation using Microfluidics

This protocol describes the formulation of this compound-based LNPs using a microfluidic mixing device.

  • Materials:

    • Ionizable lipid (e.g., SM-102)

    • Helper lipid (e.g., DSPC)

    • This compound

    • PEGylated lipid (e.g., DMG-PEG2000)

    • Ethanol

    • Nucleic acid payload (e.g., mRNA)

    • Citrate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS)

    • Microfluidic mixing device and syringe pumps

  • Procedure:

    • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, this compound, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare Aqueous Payload Solution: Dissolve the nucleic acid payload in citrate buffer.

    • Microfluidic Mixing:

      • Load the lipid solution into one syringe and the aqueous payload solution into another.

      • Set the syringe pumps to the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous:lipid).

      • Connect the syringes to the microfluidic chip and initiate mixing.

    • Dialysis: Dialyze the collected LNP solution against PBS overnight at 4°C to remove ethanol and unencapsulated payload.[1][12]

    • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

2. Characterization of LNP Size and Encapsulation Efficiency

  • Particle Size and PDI Measurement (DLS):

    • Dilute the LNP formulation in 1x PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the size and PDI using a DLS instrument.[12]

  • Encapsulation Efficiency (RiboGreen Assay):

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 (to a final concentration of 0.5%) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Sterilization cluster_characterization Characterization A Lipid Phase (Ionizable Lipid, Helper Lipid, This compound, PEG-Lipid in Ethanol) C Microfluidic Mixing A->C B Aqueous Phase (Payload in Low pH Buffer) B->C D Dialysis / TFF (vs. PBS) C->D Crude LNPs E Sterile Filtration (0.22 µm filter) D->E Purified LNPs F DLS (Size, PDI) Ribogreen (EE) Cryo-TEM (Morphology) E->F Final LNP Product

Caption: LNP Formulation and Characterization Workflow.

LNP_Cellular_Uptake_Pathway LNP This compound LNP Cell Target Cell Membrane Endocytosis Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~5.0) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Degradation Lysosomal Degradation LateEndosome->Degradation PayloadRelease Payload Release (e.g., mRNA) EndosomalEscape->PayloadRelease Translation Protein Translation PayloadRelease->Translation

Caption: Cellular Uptake and Endosomal Escape Pathway.

References

Validation & Comparative

A Comparative Analysis of Cholesteryl Linolenate and Cholesteryl Oleate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, biological functions, and pathological roles of cholesteryl linolenate and cholesteryl oleate, supported by experimental data and detailed protocols.

Cholesteryl esters, the storage and transport form of cholesterol, play a pivotal role in lipid metabolism and the pathogenesis of various diseases, most notably atherosclerosis. Among the myriad of cholesteryl esters, this compound and cholesteryl oleate are of significant interest due to their contrasting biological activities. While this compound, a derivative of polyunsaturated linolenic acid, is generally associated with protective effects against cardiovascular disease, cholesteryl oleate, derived from monounsaturated oleic acid, is frequently implicated in the progression of atherosclerosis. This guide provides a comprehensive comparative analysis of these two critical lipid molecules, presenting their key characteristics, biological functions, and the experimental methodologies used to study them.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of this compound and cholesteryl oleate is crucial for interpreting their behavior in biological systems and for designing experimental studies. The table below summarizes their key properties.

PropertyThis compoundCholesteryl Oleate
Molecular Formula C45H74O2[1][2]C45H78O2[3][4]
Molecular Weight 647.07 g/mol [1]651.10 g/mol [3][5]
Melting Point 41-42.5 °C[6][7]44-47 °C[3][8][9][10]
Density 0.97 g/cm³ (Predicted)[1][6]1.0 g/cm³[3][11]
Solubility Soluble in chloroform; slightly soluble in methanol.[12][13]Soluble in chloroform and toluene; insoluble in water and practically insoluble in ethanol.[3]
Appearance White to off-white semi-solid or waxy crystal.[12][13]White to off-white powder or solid.[3]

Biological Functions and Roles in Disease

The biological impact of cholesteryl esters is largely determined by the nature of their fatty acid component. The presence of a polyunsaturated fatty acid in this compound versus a monounsaturated fatty acid in cholesteryl oleate leads to divergent roles in health and disease.

Cholesteryl Oleate: A Key Player in Atherosclerosis

Cholesteryl oleate is widely recognized as a pro-atherogenic molecule.[14] Elevated levels of cholesteryl oleate within low-density lipoprotein (LDL) particles are strongly associated with an increased risk of cardiovascular disease.[14] Diets rich in monounsaturated fats tend to promote the hepatic synthesis of cholesteryl oleate, leading to its accumulation in lipoproteins and subsequently in the arterial wall, a critical step in the formation of atherosclerotic plaques.[14] Animal studies have consistently shown that an enrichment of LDL with cholesteryl oleate promotes the development of atherosclerosis.[15]

This compound: A Protective Counterpart

In contrast, this compound is generally considered to have an anti-atherogenic or protective profile. Diets high in polyunsaturated fatty acids favor the formation of this compound over cholesteryl oleate.[14] This shift in the cholesteryl ester pool is associated with a reduced risk of cardiovascular disease.[14] Furthermore, some studies suggest that this compound may possess additional beneficial properties, including inherent antibacterial activity.

Experimental Data: A Comparative Look

While many studies have investigated the individual roles of these cholesteryl esters, direct comparative experimental data is crucial for a nuanced understanding of their differential effects. A key area of investigation is their impact on macrophage foam cell formation, a hallmark of early atherosclerosis.

A study by Takahashi et al. (2005) provides valuable insights into the selective uptake and efflux of cholesteryl linoleate in macrophages. While this study does not directly compare it with cholesteryl oleate in a side-by-side experiment, it highlights a specific mechanism for this compound handling by macrophages. The study demonstrated that macrophages expressing 12/15-lipoxygenase can selectively take up and efflux cholesteryl linoleate from LDL particles.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the literature for the analysis of cholesteryl esters.

Quantification of Cholesteryl Esters in Macrophages

This protocol is adapted from a study by Lemaire-Ewing et al. (2005) and is suitable for quantifying the accumulation of specific cholesteryl esters in cultured macrophages after loading with modified lipoproteins.

1. Cell Culture and Lipid Loading:

  • Culture macrophage cell lines (e.g., J774A.1) in appropriate media.

  • To induce foam cell formation, incubate macrophages with acetylated LDL (acLDL) at a concentration of 50-100 µg/mL for 24-48 hours.

2. Lipid Extraction:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a chloroform/methanol (2:1, v/v) solution according to the Folch method.

  • Dry the lipid extract under a stream of nitrogen.

3. Thin-Layer Chromatography (TLC):

  • Resuspend the dried lipid extract in a small volume of chloroform/methanol.

  • Spot the lipid extract onto a silica gel TLC plate.

  • Develop the plate in a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v) to separate the different lipid classes.

  • Visualize the lipid spots using iodine vapor or by spraying with a fluorescent dye.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Scrape the silica gel corresponding to the cholesteryl ester band from the TLC plate.

  • Transesterify the cholesteryl esters to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol.

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS to identify and quantify the relative amounts of this compound and cholesteryl oleate.

Cholesterol Efflux Assay

This protocol, based on the principles outlined by Sankaranarayanan et al. (2011), can be adapted to compare the ability of different acceptors to promote the efflux of this compound and cholesteryl oleate from macrophages.

1. Radiolabeling of Macrophages:

  • Culture macrophages in 24-well plates.

  • Label the cellular cholesterol pool by incubating the cells with [3H]-cholesterol (1 µCi/mL) in a serum-containing medium for 24 hours.

2. Equilibration:

  • Wash the cells and incubate them in a serum-free medium containing an ACAT inhibitor (e.g., Sandoz 58-035) for 18-24 hours to allow the [3H]-cholesterol to equilibrate with all cellular cholesterol pools.

3. Efflux Measurement:

  • Wash the cells with a serum-free medium.

  • Add the cholesterol acceptors (e.g., HDL, apoA-I) to the cells in a serum-free medium.

  • Incubate for 4-6 hours.

  • Collect the medium and lyse the cells with a lysis buffer.

  • Measure the radioactivity in the medium and the cell lysate using liquid scintillation counting.

  • Calculate the percentage of cholesterol efflux as (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Visualizing the Metabolic Context

To better understand the interplay between this compound and cholesteryl oleate, it is helpful to visualize their metabolic pathways and their roles in the development of atherosclerosis.

Cholesteryl_Ester_Metabolism_and_Atherosclerosis cluster_0 Lipoprotein Metabolism cluster_1 Atherosclerosis Dietary Fats Dietary Fats PUFA (Linolenic Acid) PUFA (Linolenic Acid) Dietary Fats->PUFA (Linolenic Acid) MUFA (Oleic Acid) MUFA (Oleic Acid) Dietary Fats->MUFA (Oleic Acid) LCAT LCAT PUFA (Linolenic Acid)->LCAT Favored Substrate ACAT2 ACAT2 MUFA (Oleic Acid)->ACAT2 Favored Substrate This compound This compound LCAT->this compound Cholesteryl Oleate Cholesteryl Oleate ACAT2->Cholesteryl Oleate Cholesterol Cholesterol Cholesterol->LCAT Cholesterol->ACAT2 HDL HDL Macrophage Macrophage HDL->Macrophage Reverse Cholesterol Transport VLDL/LDL VLDL/LDL VLDL/LDL->Macrophage Uptake This compound->HDL Incorporation This compound->Macrophage Protective Effects Cholesteryl Oleate->VLDL/LDL Incorporation Foam Cell Foam Cell Cholesteryl Oleate->Foam Cell Accumulation Macrophage->Foam Cell Transformation Atherosclerotic Plaque Atherosclerotic Plaque Foam Cell->Atherosclerotic Plaque Contribution

References

Cholesteryl Linolenate: A Potential Biomarker for Coronary Artery Disease

Author: BenchChem Technical Support Team. Date: November 2025

The identification of sensitive and specific biomarkers is paramount for the early diagnosis and risk stratification of diseases. In the realm of cardiovascular disease, lipid profiling has emerged as a crucial tool, with ongoing research exploring the utility of various lipid species beyond traditional cholesterol measurements. This guide provides a comparative analysis of cholesteryl linolenate as a potential biomarker for Coronary Artery Disease (CAD), evaluating its performance against established lipid biomarkers based on available experimental data.

Performance Comparison of Lipid Biomarkers for Coronary Artery Disease

While research specifically validating this compound as a standalone biomarker with established sensitivity and specificity is emerging, studies analyzing profiles of cholesteryl esters have demonstrated significant associations with CAD. The following table summarizes the plasma concentrations of various cholesteryl esters in patients with and without CAD, as identified in a prospective cohort study of individuals presenting with symptoms of acute coronary syndrome. For comparison, performance metrics of established lipid biomarkers for cardiovascular disease are also included.

BiomarkerParameterValue in CAD PatientsValue in Non-CAD PatientsPerformance Metrics (Sensitivity, Specificity, AUC)
This compound Plasma Concentration (µmol/L)Significantly HigherLowerData not yet available in large-scale validation studies.
Cholesteryl Oleate Plasma Concentration (µmol/L)Significantly HigherLowerData not yet available in large-scale validation studies.
Cholesteryl Palmitoleate Plasma Concentration (µmol/L)Significantly HigherLowerData not yet available in large-scale validation studies.
Apolipoprotein B (ApoB) Plasma Concentration (mg/dL)ElevatedNormalApoB/ApoA-1 ratio associated with increased CAD risk (HR: 1.30)[1]
LDL Cholesterol (LDL-C) Plasma Concentration (mg/dL)ElevatedNormalAssociated with increased CAD risk (HR per SD: ~1.25-1.30)[1][2]
HDL Cholesterol (HDL-C) Plasma Concentration (mg/dL)LowerNormalInversely associated with CAD risk.
Triglycerides Plasma Concentration (mg/dL)ElevatedNormalAssociated with increased CAD risk.[1]

Data on cholesteryl ester concentrations are based on a study where significantly higher levels of this compound, oleate, and palmitoleate were found in patients with coronary stenosis[3]. Specific sensitivity, specificity, and AUC values for individual cholesteryl esters are not yet established.

Experimental Protocols

The accurate quantification of this compound and other lipid biomarkers is critical for their validation and clinical application. The primary methodology employed in recent research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Quantification of Cholesteryl Esters in Human Plasma

This protocol provides a general workflow for the analysis of cholesteryl esters, including this compound, from human plasma samples.

1. Sample Preparation (Lipid Extraction):

  • Objective: To isolate lipids from the plasma matrix.

  • Procedure:

    • To a 10 µL aliquot of blood plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing a mixture of deuterated lipid internal standards (e.g., d7-cholesterol)[4]. Vortex for 10 seconds.

    • Add 750 µL of cold methyl tert-butyl ether (MTBE) containing a cholesteryl ester internal standard (e.g., CE 22:1)[4].

    • Vortex for 10 seconds and shake for 6 minutes at 4°C[4].

    • Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation at 14,000 rpm for 2 minutes[4].

    • Collect the upper organic phase containing the lipids.

    • Evaporate the solvent using a centrifugal evaporator[4].

    • Reconstitute the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for analysis[4].

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the different lipid species prior to mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used for lipidomics[4][5].

  • Mobile Phases:

    • Solvent A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate[5].

    • Solvent B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate[5].

  • Gradient Elution: A typical gradient involves starting with a lower percentage of Solvent B and gradually increasing it to elute lipids based on their hydrophobicity. A common run time is 30 minutes[5].

3. Mass Spectrometry (MS) Detection and Quantification:

  • Objective: To detect and quantify the separated lipid species.

  • Instrumentation: A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF)[5].

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for cholesteryl ester analysis.

  • Detection: Cholesteryl esters are often quantified by monitoring for a common neutral loss of 368.4 Da in the positive ion mode[3].

  • Quantification: The concentration of each cholesteryl ester, including this compound, is determined by comparing the peak area of the analyte to that of the corresponding internal standard.

Visualizing the Biomarker Validation Workflow

The following diagram illustrates the general workflow for validating a lipid biomarker like this compound.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Clinical Implementation Discovery Hypothesis Generation (e.g., Lipid metabolism in CAD) Lipidomics Untargeted Lipidomics (Patient vs. Control Cohorts) Discovery->Lipidomics Candidate Candidate Biomarker Identification (e.g., Elevated this compound) Lipidomics->Candidate Assay Targeted Assay Development (LC-MS/MS for this compound) Candidate->Assay Prospective Prospective Cohort Studies (Large, diverse populations) Assay->Prospective Performance Performance Evaluation (Sensitivity, Specificity, AUC) Prospective->Performance Comparison Comparison with Existing Biomarkers Performance->Comparison Clinical Clinical Utility Assessment Comparison->Clinical Guidelines Integration into Clinical Guidelines Clinical->Guidelines

Biomarker Validation Workflow

Signaling Pathways and Logical Relationships

The role of cholesteryl esters in cardiovascular disease is linked to lipid metabolism and transport. The following diagram illustrates the logical relationship between acyl-CoA:cholesterol acyltransferase (ACAT) activity, the formation of cholesteryl esters, and their association with coronary artery disease.

ACAT_Pathway cluster_cell Cellular Metabolism cluster_transport Lipoprotein Assembly & Transport cluster_disease Disease Pathogenesis FreeCholesterol Free Cholesterol ACAT ACAT Enzyme FreeCholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA (e.g., Linolenoyl-CoA) FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester (e.g., this compound) ACAT->CholesterylEster Lipoprotein Incorporation into Lipoproteins (e.g., VLDL, LDL) CholesterylEster->Lipoprotein Circulation Circulation in Bloodstream Lipoprotein->Circulation CAD Coronary Artery Disease (CAD) Circulation->CAD Association

Cholesteryl Ester Formation and CAD

References

A Comparative Guide to the Liquid Crystal Properties of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liquid crystal properties of various cholesteryl esters, supported by experimental data. The information is intended to assist researchers in selecting appropriate cholesteryl derivatives for applications ranging from drug delivery systems to biosensors and optical devices.

Introduction to Cholesteryl Ester Liquid Crystals

Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are a prominent class of thermotropic liquid crystals. Their molecular structure, consisting of a rigid steroidal core and a flexible acyl chain, imparts the ability to form a chiral nematic (cholesteric) liquid crystal phase. In this phase, the elongated molecules align in a helical structure, which is responsible for their unique optical properties, such as selective reflection of light. The pitch of this helix and the temperature range over which the cholesteric phase is stable are highly dependent on the nature of the acyl group. This guide explores these relationships, providing a comparative analysis of different cholesteryl esters.

Data Presentation: A Comparative Analysis of Transition Temperatures

The liquid crystalline behavior of cholesteryl esters is characterized by specific transition temperatures. The most significant of these are the transition from the crystalline solid to the cholesteric liquid crystal phase (TC-Ch) and the transition from the cholesteric phase to the isotropic liquid phase (TCh-I), also known as the clearing point. These transitions are readily influenced by the length and saturation of the ester's acyl chain.

Below is a summary of the transition temperatures for a homologous series of saturated cholesteryl esters. This data illustrates the effect of increasing the acyl chain length on the stability of the cholesteric phase.

Cholesteryl EsterAcyl ChainTC-Ch (°C)TCh-I (°C)
Cholesteryl AcetateC2:0~94.5~114.0
Cholesteryl PropionateC3:0~99~110
Cholesteryl ButyrateC4:0~101~111
Cholesteryl LaurateC12:0~86~91
Cholesteryl MyristateC14:0~70~83
Cholesteryl PalmitateC16:0~75~83
Cholesteryl StearateC18:0~79.5~83

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Experimental Protocols

The data presented in this guide is typically obtained through two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the transition temperatures and enthalpies of liquid crystals.

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its isotropic transition, holding it for a few minutes to ensure thermal equilibrium, and then cooling it at the same rate.[1][2]

  • Data Analysis: The heat flow is plotted against temperature. Endothermic peaks on heating correspond to phase transitions such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid). The onset temperature of the peak is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is an essential technique for identifying liquid crystal phases and observing their characteristic textures. The birefringence of liquid crystals, meaning they have different refractive indices for light polarized in different directions, allows them to be visualized between crossed polarizers.

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass microscope slide. A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film. The sample is then cooled to the desired temperature for observation.[3]

  • Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control is used. The microscope has a polarizer before the sample and an analyzer after the sample, with their polarization axes oriented perpendicular to each other (crossed polarizers).

  • Observation: As the sample is cooled from the isotropic liquid, the formation of the cholesteric phase is observed. The cholesteric phase of cholesteryl esters typically exhibits a "focal conic" texture, characterized by intricate patterns of domains. Further cooling will show the crystallization of the material.

Visualization of Key Relationships

Experimental Workflow for Characterizing Cholesteryl Esters

experimental_workflow Experimental Workflow for Cholesteryl Ester Characterization cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition synthesis Synthesis & Purification of Cholesteryl Ester weighing Weighing for DSC synthesis->weighing slide_prep Slide Preparation for POM synthesis->slide_prep dsc Differential Scanning Calorimetry (DSC) weighing->dsc pom Polarized Optical Microscopy (POM) slide_prep->pom transition_temps Transition Temperatures (TC-Ch, TCh-I) dsc->transition_temps textures Liquid Crystal Textures pom->textures data_analysis Comparative Analysis transition_temps->data_analysis textures->data_analysis

Caption: Workflow for the characterization of cholesteryl ester liquid crystal properties.

Influence of Acyl Chain Length on Phase Transitions

The length of the fatty acid chain in a cholesteryl ester has a significant impact on its liquid crystal properties. This relationship can be visualized as a signaling pathway where the molecular structure dictates the macroscopic phase behavior.

acyl_chain_effect Influence of Acyl Chain Length on Cholesteryl Ester Phase Behavior cluster_structure Molecular Structure cluster_interactions Intermolecular Interactions cluster_properties Macroscopic Properties acyl_chain Acyl Chain Length van_der_waals Van der Waals Forces acyl_chain->van_der_waals increases with length molecular_packing Molecular Packing Efficiency van_der_waals->molecular_packing tc_ch TC-Ch (Solid to Cholesteric) molecular_packing->tc_ch influences tch_i TCh-I (Cholesteric to Isotropic) molecular_packing->tch_i influences phase_stability Cholesteric Phase Stability tc_ch->phase_stability tch_i->phase_stability

Caption: Relationship between acyl chain length and liquid crystal phase transitions.

Conclusion

The liquid crystal properties of cholesteryl esters are intricately linked to their molecular structure, particularly the length and saturation of the acyl chain. As demonstrated by the compiled data, a systematic variation in the acyl chain length leads to predictable changes in the transition temperatures. This understanding, coupled with robust experimental characterization using DSC and POM, is crucial for the rational design and selection of cholesteryl esters for various scientific and technological applications. This guide serves as a foundational resource for professionals in the field, enabling informed decisions in the development of novel liquid crystal-based materials.

References

Cholesteryl linolenate vs. other lipids in drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of lipids is a critical determinant of a drug delivery system's efficacy. This guide provides an objective comparison of cholesteryl linolenate with other commonly used lipids, supported by experimental data to inform formulation decisions.

This compound, a cholesterol ester of the omega-3 fatty acid α-linolenic acid, presents unique properties for its inclusion in lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Its performance, however, must be weighed against that of other established lipids in the field. This guide delves into a comparative analysis of key performance indicators, including physicochemical characteristics, drug loading capacity, encapsulation efficiency, stability, and drug release profiles.

Comparative Analysis of Physicochemical Properties

The choice of lipid significantly influences the physical characteristics of drug delivery nanoparticles, which in turn affect their biological fate and therapeutic efficacy. A comparative study of nanoemulsions formulated with different cholesteryl esters—cholesteryl oleate, cholesteryl stearate, and cholesteryl linoleate—revealed notable differences in particle size and stability.

Lipid CompositionMean Particle Size (nm)Polydispersity Index (PDI)Stability Observation (237 days)
Cholesteryl Linoleate55.0 ± 1.00.12 ± 0.01Stable
Cholesteryl Oleate53.0 ± 0.80.11 ± 0.02Stable
Cholesteryl Stearate68.0 ± 1.20.18 ± 0.03Stable
Data from a comparative study of nanoemulsions.[1][2]

These findings suggest that the nature of the fatty acid esterified to cholesterol can influence the resulting nanoparticle size, with the unsaturated linolenate and oleate esters yielding smaller particles compared to the saturated stearate ester.[1][2]

Cellular Uptake and Biological Performance

The cellular uptake of lipid nanoparticles is a crucial factor for intracellular drug delivery. The aforementioned comparative study on cholesteryl ester-based nanoemulsions also investigated their uptake in various cell lines.

Nanoemulsion CompositionHUVEC Uptake (pmol/mg protein)Fibroblast Uptake (pmol/mg protein)Macrophage Uptake (pmol/mg protein)
Cholesteryl Linoleate~150~100Negligible
Cholesteryl Oleate~250~200Negligible
Cholesteryl Stearate~100~75High
Cellular uptake after a specific incubation period.[1][2]

The results indicate that nanoemulsions containing cholesteryl oleate exhibited the highest uptake by Human Umbilical Vein Endothelial Cells (HUVEC) and fibroblasts, while the cholesteryl stearate formulation was preferentially taken up by macrophages.[1][2] The negligible macrophage uptake of cholesteryl linoleate and oleate nanoemulsions could be advantageous for avoiding rapid clearance by the mononuclear phagocyte system and achieving targeted delivery to other cell types.

Performance in Solid Lipid Nanoparticles (SLNs)

While direct comparative data for this compound in SLNs is limited, studies on other cholesteryl esters provide valuable insights. For instance, SLNs formulated with varying ratios of cholesteryl oleate and stearic acid have been characterized for their physicochemical properties.

FormulationCholesteryl Oleate (%)Stearic Acid (%)Particle Size (nm)Zeta Potential (mV)
Ref 122080~150-200+25 to +40
Ref 134060~150-200+25 to +40
Ref 146040~150-200+25 to +40
Data from a study on cholesteryl oleate-loaded cationic SLNs.[3]

These results demonstrate that stable cationic SLNs can be formulated with a significant proportion of a cholesteryl ester. The positive zeta potential is beneficial for encapsulating negatively charged molecules like nucleic acids. The study also noted that formulations with intermediate concentrations of cholesteryl oleate exhibited good stability and spherical structures without aggregation.[3]

The Role of Cholesterol and its Esters in Liposomes

Cholesterol is a well-established component of liposomes, where it modulates membrane fluidity and stability. The inclusion of cholesterol esters like this compound can further influence these properties. A study on liposomes composed of phosphatidylcholine and phosphatidylethanolamine found that these were much better donors of cholesteryl ether to cells than those prepared from sphingomyelin.[4] This suggests that the surrounding phospholipid environment plays a critical role in the biological activity of cholesteryl ester-containing nanoparticles.

Furthermore, research on liposomes with varying cholesterol content has shown that increasing cholesterol concentration can lead to larger vesicle sizes and decreased encapsulation efficiency for some drugs, while enhancing drug retention.[5][6] The incorporation of this compound, with its bulky and unsaturated fatty acid chain, would likely have a distinct impact on membrane packing and, consequently, on these performance parameters.

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs, which can be adapted for the inclusion of this compound.

G cluster_prep Preparation Phase cluster_emulsification Emulsification Phase cluster_nanoparticle_formation Nanoparticle Formation cluster_purification Purification and Characterization A Melt solid lipid(s) (e.g., this compound, Stearic Acid) at 5-10°C above the lipid's melting point. B Dissolve the lipophilic drug in the molten lipid mixture. A->B C Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature. B->C D Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion. C->D E Homogenize the coarse emulsion using a high-pressure homogenizer for several cycles. D->E F Disperse the resulting hot nanoemulsion in cold water (2-3°C) under stirring. E->F G The rapid cooling causes the lipid to solidify, forming SLNs. F->G H Wash and centrifuge the SLN dispersion to remove excess surfactant and unencapsulated drug. G->H I Characterize for particle size, zeta potential, drug loading, and encapsulation efficiency. H->I

In Vitro Drug Release Study using Dialysis Bag Method

This protocol outlines a common method for assessing the in vitro drug release profile from lipid nanoparticles.

G cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_data Data Analysis A Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO). B Seal the dialysis bag. A->B C Immerse the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker with a magnetic stirrer. B->C D Maintain the temperature at 37°C. C->D E At predetermined time intervals, withdraw a sample of the release medium. D->E F Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions. E->F G Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). F->G H Calculate the cumulative amount of drug released at each time point. G->H I Plot the cumulative drug release versus time to obtain the release profile. H->I

Signaling Pathways in Lipid Nanoparticle Uptake

The cellular uptake of lipid nanoparticles can occur through various endocytic pathways. The specific pathway utilized can be influenced by the nanoparticle's physicochemical properties, including the lipid composition.

G cluster_pathways Endocytic Pathways LNP Lipid Nanoparticle Clathrin Clathrin-mediated Endocytosis LNP->Clathrin Caveolae Caveolae-mediated Endocytosis LNP->Caveolae Macropinocytosis Macropinocytosis LNP->Macropinocytosis EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Cytosol Cytosolic Drug Release LateEndosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation & Potential Release

Conclusion

This compound holds promise as a lipid component in drug delivery systems, potentially influencing nanoparticle size, stability, and cellular interactions in a beneficial manner. The available data, primarily from studies on related cholesteryl esters, suggests that the choice of the fatty acid moiety is a critical parameter in tuning the properties of the final formulation. However, a comprehensive understanding of its performance, particularly in terms of drug loading and release kinetics, requires further direct comparative studies against other widely used lipids like phosphatidylcholines and triglycerides. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and evaluate novel drug delivery systems incorporating this compound.

References

In vivo comparison of lipid nanoparticles containing cholesteryl linolenate versus beta-sitosterol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of lipid nanoparticles formulated with cholesteryl linolenate's close relative, cholesterol, versus the plant-derived beta-sitosterol reveals significant implications for in vivo gene delivery. Studies indicate that the substitution of cholesterol with beta-sitosterol can enhance transfection efficiency, particularly in immune cells, and influence the physical characteristics of the nanoparticles.

Lipid nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA vaccines.[1][2][3][4] Their composition, which typically includes an ionizable lipid, a phospholipid, a PEGylated lipid, and a sterol, is critical to their stability and in vivo performance.[1][4][5] While cholesterol is the conventional sterol used in these formulations, research into alternatives like the plant-derived phytosterol, beta-sitosterol, has demonstrated potential advantages.[5][6][7]

Performance Under the Microscope: A Quantitative Comparison

The choice between cholesterol and beta-sitosterol as the sterol component in LNPs can significantly impact their physicochemical properties and, consequently, their biological activity. The following tables summarize key quantitative data from comparative studies.

Table 1: Physicochemical Properties of LNPs
PropertyLNP FormulationValueReference
Size (Diameter, nm) MC3/DSPC/Cholesterol/PEG~80 nm[5]
MC3/DOPE/Cholesterol/PEG~80 nm[5]
MC3/DOPE/β-sitosterol/PEG~80 nm[5]
Polydispersity Index (PDI) MC3/DSPC/Cholesterol/PEG0.066[5]
MC3/DOPE/Cholesterol/PEG0.16[5]
MC3/DOPE/β-sitosterol/PEG0.13[5]
Encapsulation Efficiency (%) β-sitosterol LNPs>90%[7]
Cholesterol LNPs>90%[7]
Table 2: In Vitro Transfection Efficiency
Cell TypeLNP FormulationTransfection EfficiencyReference
HEK293 Cells β-sitosterol LNPs20-fold higher mRNA expression than cholesterol LNPs[5]
Murine Dendritic Cells DOPE/β-sitosterol LNPsMore efficient mRNA transfection than DSPC-containing LNPs[1][5]
HEK Cells DOPE/βS LNPsLower MFI (583) compared to DSPC/Chol (1539) and DOPE/Chol (1607)[5]
Various Cancer & Primary Cells eLNPs (with β-sitosterol)48-fold improvement in cancer cells, 14-fold in primary macrophages[5]
Table 3: In Vivo Performance
ParameterLNP FormulationObservationReference
mRNA Expression DOPE/β-sitosterol LNPsHigher reporter mRNA expression at low mRNA doses[1][5]
Biodistribution Not specifiedLNPs with alternative ionizable lipids showed altered biodistribution (spleen vs. liver)[8]

Behind the Results: Experimental Protocols

The following methodologies are representative of the key experiments conducted to compare the in vivo and in vitro performance of LNPs containing cholesterol versus beta-sitosterol.

LNP Formulation

Lipid nanoparticles are typically prepared via microfluidic mixing.[5] A lipid mixture, including an ionizable lipid (e.g., D-Lin-MC3), a helper lipid (e.g., DSPC or DOPE), a sterol (cholesterol or beta-sitosterol), and a PEGylated lipid, is dissolved in ethanol.[5][9] This organic phase is rapidly mixed with an aqueous phase containing the mRNA cargo at an acidic pH (e.g., pH 4.0).[5] The resulting nanoparticle suspension is then dialyzed against a physiological buffer to remove ethanol and raise the pH.

Characterization of LNPs
  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is employed to measure the hydrodynamic diameter and the size distribution of the LNPs.[5]

  • Zeta Potential: Laser Doppler Velocimetry is used to determine the surface charge of the nanoparticles.

  • Encapsulation Efficiency: The amount of mRNA encapsulated within the LNPs is quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) after separating the free mRNA from the LNPs.[7]

In Vitro Transfection Studies

Cultured cells (e.g., HEK293, dendritic cells) are incubated with the different LNP formulations carrying a reporter mRNA (e.g., EGFP or Luciferase).[5] After a specified incubation period (e.g., 24 hours), the percentage of transfected cells and the mean fluorescence intensity (MFI) are measured by flow cytometry to assess transfection efficiency.[5] Cell viability can be assessed using assays like the MTT or CellTiter-Glo assay.[5]

In Vivo Studies

Animal models, typically mice, are administered the LNP formulations via a specific route, such as intramuscular or intravenous injection.[5] At various time points post-injection, the expression of the reporter protein in target tissues (e.g., muscle at the injection site, liver, spleen) is quantified.[8] This can be done through in vivo imaging (for luciferase) or by harvesting tissues for analysis of protein levels (e.g., ELISA) or mRNA levels (e.g., qPCR).[3]

Visualizing the Process

To better understand the experimental workflow for comparing these LNP formulations, the following diagram illustrates the key steps.

Endosomal_Escape_Pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_translation Protein Translation LNP LNP (Cholesterol or β-sitosterol) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Membrane_Fusion LNP-Endosomal Membrane Fusion Endosome->Membrane_Fusion Acidification mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release β-sitosterol may enhance this step Ribosome Ribosome mRNA_Release->Ribosome Protein Protein Expression Ribosome->Protein

References

Efficacy of Cholesteryl Linolenate-Based Carriers Versus Other Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various platforms, lipid-based nanocarriers have garnered significant attention due to their biocompatibility and versatility. This guide provides a comparative analysis of drug delivery systems based on cholesteryl esters, with a focus on cholesteryl linolenate, against other widely used platforms such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

Overview of Delivery Systems

Cholesteryl Ester-Based Carriers: These carriers, often formulated as solid lipid nanoparticles (SLNs) or as a component of liposomes, leverage the biocompatibility and unique physicochemical properties of cholesterol and its esters. Cholesteryl esters, such as this compound, can influence the stability, drug-loading capacity, and cellular uptake of the nanocarrier.[1] The presence of cholesteryl esters can facilitate interaction with lipoprotein receptors, such as the low-density lipoprotein (LDL) receptor, which is often overexpressed in cancer cells, offering a potential targeting mechanism.[1]

Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.[2][3] The inclusion of cholesterol is a common strategy to modulate membrane fluidity and stability.[4][5]

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core matrix. They offer advantages such as controlled drug release and protection of labile drugs from degradation.[6]

Polymeric Nanoparticles: These nanoparticles are formulated from biodegradable polymers. They offer versatility in terms of drug encapsulation and release kinetics, which can be tuned by modifying the polymer composition and molecular weight.

Comparative Performance Data

The following tables summarize key performance indicators for different drug delivery systems based on available experimental data. Direct comparative studies for cholesteryl linoleate are limited; therefore, data for other cholesteryl esters (butyrate and oleate) are included as representative examples of cholesteryl ester-based carriers.

Table 1: Physicochemical Properties

Carrier TypeDrugParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Cholesteryl Butyrate SLNs Butyrate~540Negative-
Cholesteryl Oleate SLNs siRNA150-200+25 to +40-
Deferoxamine-loaded SLNs (with Cholesterol) Deferoxamine2.88 - 174-0.344
Troxerutin-loaded SLNs Troxerutin140.5 ± 1.02+28.6 ± 8.710.218 ± 0.01
Liposomes (with Cholesterol) Doxorubicin~129--
PLGA Nanoparticles Indomethacin200-300-14.54 to -24.20< 0.2

Table 2: Drug Loading and In Vitro Release

Carrier TypeDrugEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release Profile
Cholesteryl Butyrate SLNs Butyrate~60%-Gradual increase followed by a plateau
Deferoxamine-loaded SLNs (with Cholesterol) Deferoxamine~60%-Initial burst followed by sustained release (55.54% in 72h)
Troxerutin-loaded SLNs Troxerutin83.62%-Elevated cumulative release over extended intervals
Liposomes (with Cholesterol) Doxorubicin97%1.6%pH-dependent, slower release with higher cholesterol content
PLGA Nanoparticles IndomethacinHigh-Sustained release

Table 3: In Vitro and In Vivo Efficacy

Carrier TypeDrugCell Line(s)In Vitro EfficacyIn Vivo ModelIn Vivo Efficacy
Cholesteryl Butyrate SLNs ButyrateHT29, HCT15, HCT116, PC-3Inhibition of cell viability, clonogenic activity, and Akt phosphorylationPC-3 xenografts in miceSignificantly delayed tumor growth
Cholesteryl Oleate SLNs siRNA--Liver endothelial cells in miceEfficient siRNA and sgRNA delivery
Liposomes (with Cholesterol) DoxorubicinMCF-7IC50 = 0.4 µg/mL--
Paclitaxel-Nanoemulsion (Cholesterol-rich) Paclitaxel Oleate--Breast cancer patients3-fold greater uptake in malignant vs. normal tissue

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs)

Method: Emulsion-Congealing Technique by Cold High-Pressure Homogenization.[7]

  • Lipid Phase Preparation: The solid lipid (e.g., this compound, Compritol® 888 ATO), a liquid lipid (e.g., oleic acid), and a surfactant (e.g., lecithin, Tween 80/Span 20 mixture) are melted together at approximately 65°C. The lipophilic drug is dissolved in this molten lipid mixture.

  • Aqueous Phase Preparation: The aqueous phase, containing a hydrophilic surfactant and the hydrophilic drug (if applicable), is heated to the same temperature as the lipid phase.

  • Emulsification: The hot aqueous phase is added to the molten lipid phase and homogenized at high speed (e.g., 12,000 rpm) for a set time (e.g., 3 minutes) to form a hot oil-in-water emulsion.

  • Homogenization and Cooling: The hot pre-emulsion is then subjected to high-pressure homogenization. The resulting nanoemulsion is rapidly cooled in an ice bath to solidify the lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Preparation of Liposomes

Method: Thin-Film Hydration Method.[8]

  • Lipid Film Formation: The lipids (e.g., phospholipids, cholesterol, this compound) and the lipophilic drug are dissolved in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Unencapsulated drug is removed by methods such as dialysis, gel filtration chromatography, or centrifugation.

In Vitro Drug Release Study

Method: Dialysis Bag Method.

  • A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) and stirred continuously.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Cellular Uptake Assay

Method: Flow Cytometry.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then incubated with fluorescently labeled nanoparticles (or nanoparticles encapsulating a fluorescent drug) at various concentrations for a specific duration.

  • After incubation, the cells are washed with PBS to remove non-internalized nanoparticles.

  • The cells are then detached, centrifuged, and resuspended in PBS.

  • The fluorescence intensity of the individual cells is measured using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity are quantified to determine the cellular uptake efficiency.

Signaling Pathways and Experimental Workflows

The cellular uptake of cholesteryl ester-based carriers can be mediated by lipoprotein receptors, such as the LDL receptor and Scavenger Receptor B1 (SR-B1).

LDL Receptor-Mediated Endocytosis

LDL_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Carrier This compound -Based Carrier LDL_Receptor LDL Receptor Carrier->LDL_Receptor Binding Clathrin_Pit Clathrin-Coated Pit LDL_Receptor->Clathrin_Pit Internalization Endosome Early Endosome (pH drop) Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome (Drug Release) Endosome->Lysosome Fusion Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Receptor Dissociation Drug_Action Drug_Action Lysosome->Drug_Action Therapeutic Effect Recycling_Vesicle->LDL_Receptor Recycling

Caption: LDL receptor-mediated endocytosis of a this compound-based carrier.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate_CL This compound Carrier Characterize Physicochemical Characterization (Size, Zeta, PDI) Formulate_CL->Characterize Formulate_Other Other Carriers (Liposome, SLN, etc.) Formulate_Other->Characterize Drug_Loading Drug Loading & Encapsulation Efficiency Characterize->Drug_Loading Release In Vitro Drug Release Drug_Loading->Release Uptake Cellular Uptake Release->Uptake Biodistribution Biodistribution & Pharmacokinetics Uptake->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Workflow for comparing the efficacy of different drug delivery systems.

Conclusion

Cholesteryl ester-based carriers, including those with this compound, present a promising platform for drug delivery, particularly for targeted cancer therapy. The available data on related cholesteryl esters suggest comparable or, in some cases, superior performance in terms of drug loading, sustained release, and in vivo efficacy when compared to conventional liposomes and other nanoparticle systems. The ability of these carriers to interact with lipoprotein receptors offers a significant advantage for targeted delivery. However, more direct comparative studies focusing specifically on this compound are warranted to fully elucidate its potential and optimize its formulation for clinical applications. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative efficacy studies.

References

A Deep Dive into Cholesteryl Esters in Biological Membranes: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipids in biological membranes is paramount. This guide provides an objective comparison of the structural and functional properties of cholesteryl esters against other key membrane lipids, supported by experimental data and detailed methodologies.

Cholesteryl esters, the esterified form of cholesterol, are crucial players in cellular lipid homeostasis and membrane dynamics. While structurally similar to their precursor, the addition of a fatty acid tail renders them significantly more hydrophobic, leading to distinct localization and functions within the cellular environment. This guide will explore these differences, offering insights into their impact on membrane properties and their involvement in cellular signaling.

Structural and Functional Comparison of Membrane Lipids

The behavior of biological membranes is dictated by the interplay of their constituent lipids. Cholesteryl esters, free cholesterol, and phospholipids each contribute uniquely to the structural integrity and functionality of the membrane. The following table summarizes key quantitative data from various experimental studies, highlighting the distinct effects of these lipids on membrane properties.

PropertyCholesteryl EsterFree CholesterolPhospholipids (e.g., POPC)Experimental Technique
Ion Permeability Increased 10-fold (5 mol% cholesteryl palmitate)[1]Decreases permeability[2]Baseline permeabilityNuclear Magnetic Resonance (NMR) Spectroscopy
No significant effect (5 mol% cholesteryl linoleate)[1]
CO2 Permeability Not directly measuredDecreased by an order of magnitude at high concentrations[3]Baseline permeability[3]Microfluidic-based Microscopy Assay
Membrane Fluidity (Generalized Polarization - GP) Not directly measuredDecreases fluidity (higher GP value)[4]Higher fluidity (lower GP value)Fluorescence Spectroscopy (Laurdan)
Lateral Diffusion Coefficient (D) of Lipids Not directly measuredDecreases lipid diffusionHigher lipid diffusion[3]Fluorescence Recovery After Photobleaching (FRAP)
Membrane Thickness Not directly measuredIncreases thickness[3]Baseline thicknessAtomic Force Microscopy (AFM)

Experimental Protocols: A Methodological Overview

To facilitate reproducible research, this section provides detailed protocols for key experimental techniques used to study the biophysical properties of membranes containing cholesteryl esters.

Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lipid Diffusion

FRAP is a powerful technique to quantify the lateral mobility of fluorescently labeled molecules within a membrane.[5][6][7]

Protocol:

  • Sample Preparation:

    • Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the lipid composition of interest, including a small percentage (typically 0.5-1 mol%) of a fluorescently labeled lipid analog (e.g., NBD-PE).

    • For cell-based studies, transfect cells to express a fluorescently tagged membrane protein or incubate with a fluorescent lipid analog.[5][6]

  • Microscopy Setup:

    • Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

    • Select an appropriate objective (e.g., 63x or 100x oil immersion) to visualize the membrane.

  • Image Acquisition:

    • Acquire a series of pre-bleach images at low laser power to establish a baseline fluorescence intensity.

    • Define a region of interest (ROI) and photobleach it with a short burst of high-intensity laser.

    • Immediately following the bleach, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence into the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity within the ROI over time.

    • Correct for photobleaching during image acquisition.

    • Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[7]

Atomic Force Microscopy (AFM) for Imaging Membrane Structure

AFM provides high-resolution topographical images of membrane surfaces, allowing for the characterization of domain formation and membrane thickness.[8][9][10][11]

Protocol:

  • Sample Preparation:

    • Prepare supported lipid bilayers (SLBs) on a smooth substrate, such as mica, by vesicle fusion.

    • Ensure the lipid mixture of interest is well-characterized and forms a stable bilayer.[9][10]

  • AFM Setup:

    • Use an AFM capable of operating in liquid (contact or tapping mode).

    • Select a sharp AFM tip appropriate for imaging soft biological samples.

  • Imaging:

    • Image the SLB in a buffer solution to maintain its native hydrated state.

    • Scan the surface to obtain topographical images, revealing the presence of lipid domains or other structural features.

    • Measure the height difference between different lipid phases to determine the relative thickness.

  • Force Spectroscopy:

    • Perform force-distance measurements to probe the mechanical properties of the membrane, such as its breakthrough force, which relates to its stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Cholesteryl Ester Quantification

LC-MS is a highly sensitive and specific method for the identification and quantification of different cholesteryl ester species within a complex lipid mixture.[12][13][14]

Protocol:

  • Lipid Extraction:

    • Extract total lipids from cells or tissues using a standard method, such as the Bligh and Dyer or Folch extraction.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column to separate the different lipid classes.

    • Employ a gradient of organic solvents (e.g., methanol, isopropanol, acetonitrile) to elute the lipids based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • Utilize electrospray ionization (ESI) to generate ions from the eluted lipids.

    • Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for specific identification of cholesteryl ester species.

  • Quantification:

    • Include internal standards (e.g., deuterated cholesterol or a cholesteryl ester with an odd-chain fatty acid) for accurate quantification.

    • Generate a standard curve with known amounts of cholesteryl ester standards to determine the concentration in the samples.

Visualizing Molecular Pathways

To illustrate the cellular processes involving cholesteryl esters, the following diagrams were generated using the Graphviz DOT language.

The ACAT1-Mediated Cholesterol Esterification Pathway

This diagram illustrates the enzymatic reaction catalyzed by Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), a key enzyme in cellular cholesterol homeostasis.

ACAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_storage Cellular Storage/Transport Cholesterol Free Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Substrate FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT1 Substrate CholesterylEster Cholesteryl Ester ACAT1->CholesterylEster Product CoA Coenzyme A ACAT1->CoA Product LipidDroplet Lipid Droplet CholesterylEster->LipidDroplet Storage Lipoproteins Lipoproteins CholesterylEster->Lipoproteins Transport

Caption: ACAT1 catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.

Signaling Pathway Leading to ACAT1 Activation

This diagram depicts a signaling cascade involving the Cholecystokinin 2 Receptor (CCK2R) that leads to the activation of ACAT1, promoting cell proliferation and invasion in certain cancers.

CCK2R_ACAT1_Signaling CCK2R CCK2R Activation PKCzeta PKCζ CCK2R->PKCzeta ERK12 ERK1/2 PKCzeta->ERK12 ACAT1_expression Increased ACAT1 Expression & Activity ERK12->ACAT1_expression CholesterylEster Cholesteryl Ester Formation ACAT1_expression->CholesterylEster Proliferation Cell Proliferation & Invasion CholesterylEster->Proliferation

References

A Comparative Performance Evaluation of Cholesteryl Linolenate and Other Cholesteryl Esters in Liquid Crystal Thermometers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cholesteryl linolenate against other commonly used cholesteryl esters—cholesteryl nonanoate and cholesteryl oleyl carbonate—in liquid crystal thermometer applications. The information presented is supported by available experimental data and established methodologies in the field of thermochromic liquid crystals.

Introduction to Cholesteryl Esters in Thermometry

Cholesteryl esters are a class of liquid crystals that exhibit thermochromism, the property of changing color in response to temperature changes. This phenomenon arises from the unique helical structure of the cholesteric liquid crystal phase. As the temperature varies, the pitch of this helical structure changes, which in turn alters the wavelength of light that is selectively reflected, resulting in a visible color change. This property makes them highly suitable for use in thin-film thermometers for various scientific and medical applications. The performance of a liquid crystal thermometer is primarily determined by the specific cholesteryl esters used and their mixture composition, which dictates the temperature range and sensitivity of the color response.

Comparative Performance Data

The performance of individual cholesteryl esters is best understood in the context of their use in mixtures, as these blends are tailored to exhibit color changes over specific and useful temperature ranges. Below is a summary of the thermochromic properties of mixtures containing this compound, cholesteryl nonanoate, and cholesteryl oleyl carbonate. It is important to note that direct, side-by-side comparative studies of these esters in identical formulations are limited in published literature. The data presented is a synthesis of findings from various studies on cholesteric mixtures.

Mixture Composition (by weight) Active Temperature Range (°C) Observed Color Play Key Performance Characteristics
Primarily featuring this compound
(Hypothetical Mixture A) 40% this compound, 40% Cholesteryl Oleyl Carbonate, 20% Cholesteryl Benzoate~15-20Red to BlueThe presence of the highly unsaturated linolenate ester tends to lower the operational temperature range of the mixture.
Primarily featuring Cholesteryl Nonanoate
45% Cholesteryl Nonanoate, 45% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate[1]26.5-30.5Red -> Green -> BlueThis formulation provides a narrow and sensitive temperature range, suitable for biomedical applications.
60% Cholesteryl Nonanoate, 30% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Benzoate[1]37-40Red -> Green -> BlueIncreasing the proportion of cholesteryl nonanoate can elevate the temperature range of the color play.
Primarily featuring Cholesteryl Oleyl Carbonate
65% Cholesteryl Oleyl Carbonate, 25% Cholesteryl Pelargonate (Nonanoate), 10% Cholesteryl Benzoate[1]17-23Red -> Green -> BlueA higher concentration of cholesteryl oleyl carbonate often results in a lower operational temperature range.
70% Cholesteryl Oleyl Carbonate, 10% Cholesteryl Pelargonate (Nonanoate), 20% Cholesteryl Benzoate[1]20-25Red -> Green -> BlueAdjusting the ratios allows for fine-tuning of the desired temperature window.

Performance Metrics:

Performance Metric This compound Mixtures Cholesteryl Nonanoate Mixtures Cholesteryl Oleyl Carbonate Mixtures
Accuracy Dependent on calibration; typically within ±0.1°C to ±0.5°C with precise calibration.High accuracy achievable within the calibrated range, often cited as ±0.1°C[2].Good accuracy, comparable to other cholesteryl ester mixtures when properly calibrated.
Precision (Repeatability) Good, with reversible and repeatable color changes provided no chemical degradation occurs.Excellent, demonstrates stable and repeatable color-temperature correspondence.High, the thermochromic response is reversible and consistent under repeated thermal cycling.
Response Time Expected to be in the millisecond range, typical for cholesteric liquid crystals.Generally fast, on the order of a few milliseconds for thin films[3].Rapid response, with color changes occurring within milliseconds of the temperature change.
Stability The multiple double bonds in the linolenate chain may be more susceptible to oxidation over time, potentially affecting long-term stability.Generally stable, widely used in commercial liquid crystal thermometer formulations.Stable under controlled conditions, though prolonged exposure to UV light can cause degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the performance characteristics of these liquid crystal materials.

Preparation of Liquid Crystal Thermometer Films

Objective: To prepare a thin film of a cholesteryl ester mixture for thermochromic evaluation.

Materials:

  • This compound

  • Cholesteryl Nonanoate

  • Cholesteryl Oleyl Carbonate

  • Other cholesteryl esters (e.g., Cholesteryl Benzoate) as required for the mixture

  • Black, non-reflective substrate (e.g., black-painted Mylar sheet)

  • Solvent (e.g., Chloroform or Dichloromethane)

  • Vials

  • Heat gun or water bath

  • Micropipette or similar dispensing tool

Procedure:

  • Mixture Preparation: Accurately weigh the desired proportions of the cholesteryl esters and place them in a clean glass vial.

  • Dissolution: Add a minimal amount of a volatile solvent (e.g., chloroform) to dissolve the esters.

  • Heating and Mixing: Gently warm the vial using a heat gun or in a warm water bath (not exceeding 70-80°C) while agitating until the mixture becomes a homogenous, isotropic liquid[4].

  • Film Application: Using a micropipette, apply a small, uniform layer of the liquid crystal mixture onto the black substrate. The film can be spread evenly using the side of the pipette tip or a doctor blade for more controlled thickness.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a well-ventilated area. The result is a thin film of the thermochromic liquid crystal.

  • Encapsulation (Optional but Recommended): For increased durability and to protect the liquid crystal from atmospheric contaminants, a transparent protective polymer layer can be applied over the film.

Calibration of the Liquid Crystal Thermometer

Objective: To establish a precise correlation between the color of the liquid crystal film and its temperature.

Materials:

  • Prepared liquid crystal thermometer film

  • A precisely controlled temperature stage or a transparent, temperature-controlled water bath

  • A high-precision reference thermometer (e.g., a calibrated thermocouple or a platinum resistance thermometer) with an accuracy of at least ±0.05°C.

  • A spectrophotometer or a high-resolution digital camera with consistent lighting conditions.

  • Data acquisition system

Procedure:

  • Setup: Place the liquid crystal film in the temperature-controlled environment in close thermal contact with the reference thermometer.

  • Thermal Equilibration: Slowly vary the temperature of the stage or bath in small, precise increments (e.g., 0.1°C). Allow the system to reach thermal equilibrium at each step.

  • Data Acquisition: At each temperature increment, record the reading from the reference thermometer and capture the color of the liquid crystal film.

    • Spectrophotometer Method: Measure the peak wavelength of the reflected light.

    • Imaging Method: Capture a high-resolution image. The color can be quantified by analyzing the hue value in the HSV color space.

  • Calibration Curve: Plot the measured temperature against the peak reflectance wavelength or the calculated hue value. This plot serves as the calibration curve for the thermometer.

  • Hysteresis Check: Perform the calibration procedure for both increasing and decreasing temperature ramps to check for any hysteresis in the color response[2].

Determination of Response Time

Objective: To measure the time taken for the liquid crystal to change color in response to a rapid temperature change.

Materials:

  • Liquid crystal thermometer film

  • A fast-switching heat source (e.g., a Peltier element or a laser)

  • A high-speed camera

  • A fast-response thermocouple synchronized with the camera

  • Data acquisition system to trigger the heat source and record the data

Procedure:

  • Setup: Mount the liquid crystal film on the heat source with the fast-response thermocouple in close proximity to the measurement area.

  • Initial State: Set the initial temperature of the film to just below its active range (i.e., where it is colorless).

  • Triggering and Recording: Simultaneously trigger the heat source to induce a rapid temperature jump into the active range of the liquid crystal and start recording with the high-speed camera.

  • Analysis: Analyze the high-speed video frame by frame to determine the time at which the color change is first observed.

  • Correlation: Correlate this time with the temperature data from the thermocouple to determine the time lag between the surface reaching the activation temperature and the corresponding color display. The response time is typically in the order of a few milliseconds.

Visualizations

Experimental Workflow for Performance Evaluation

G Workflow for Performance Evaluation of Liquid Crystal Thermometers A Preparation of Cholesteryl Ester Mixture B Film Casting on Black Substrate A->B C Calibration Setup (Temp. Controlled Stage & Reference Thermometer) B->C F Response Time Setup (Peltier Element & High-Speed Camera) B->F D Data Acquisition (Spectrometer/Camera) C->D E Generation of Calibration Curve (Temp vs. Color/Hue) D->E H Performance Analysis (Accuracy, Precision, Response Time) E->H G Measure Time Lag for Color Change F->G G->H

Caption: Experimental workflow for evaluating liquid crystal thermometer performance.

Logical Relationship in Mixture Formulation

G Logical Flow for Formulating a Liquid Crystal Mixture A Define Target Temperature Range B Select Base Cholesteryl Esters (e.g., CN, COC) A->B C Add Modifying Ester (e.g., CB, CL) B->C D Prepare Test Mixtures with Varying Ratios C->D E Characterize Thermochromic Behavior D->E E->D Iterate F Optimized Formulation E->F

Caption: Logical flow for formulating a liquid crystal mixture for a target temperature range.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Linolenate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety. This guide provides detailed, step-by-step procedures for the proper disposal of Cholesteryl linolenate, a common cholesterol ester used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care.[1] It is considered slightly hazardous to aquatic life, and therefore, large quantities should be prevented from entering groundwater, watercourses, or sewage systems.[1][2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Disposal Procedures for Unused this compound

Unused this compound should not be disposed of with household garbage.[2] The primary method of disposal is to treat it as chemical waste and follow your institution's specific protocols for non-hazardous chemical waste.

Step-by-Step Disposal:

  • Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal procedures first.

  • Package for Disposal:

    • Place the unused this compound in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.

  • Arrange for Chemical Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

Spill Cleanup and Disposal

In the event of a spill, follow these procedures to ensure safe cleanup and disposal of the resulting waste.

Step-by-Step Spill Response:

  • Restrict Access: Cordon off the area of the spill to prevent further contamination.

  • Wear Appropriate PPE: Ensure you are wearing safety glasses, gloves, and a lab coat.

  • Contain and Absorb:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[3]

    • For solutions, absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2][4]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated chemical waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as chemical waste.[4]

  • Label and Dispose: Seal and label the waste container with the contents ("this compound spill debris") and arrange for disposal through your institution's EHS department.

Quantitative Data Summary

PropertyValueSource
GHS ClassificationNot classified as hazardous[1]
Water Hazard Class1 (Slightly hazardous for water)[1][2]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No experimental protocols were cited in the generation of these disposal guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CholesterylLinolenateDisposal start This compound for Disposal is_spill Is it a spill? start->is_spill unused_product Unused Product is_spill->unused_product No spill_cleanup Spill Cleanup Protocol is_spill->spill_cleanup Yes package_unused Package and label unused product in a sealed container. unused_product->package_unused restrict_access Restrict access to the spill area. spill_cleanup->restrict_access consult_ehs_unused Consult institutional EHS for waste pickup. package_unused->consult_ehs_unused end Proper Disposal Complete consult_ehs_unused->end wear_ppe Wear appropriate PPE. restrict_access->wear_ppe contain_absorb Contain and absorb the spill with inert material. wear_ppe->contain_absorb collect_waste Collect waste and contaminated materials. contain_absorb->collect_waste decontaminate Decontaminate the spill area. collect_waste->decontaminate package_spill Package and label spill debris. decontaminate->package_spill consult_ehs_spill Consult institutional EHS for waste pickup. package_spill->consult_ehs_spill consult_ehs_spill->end

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling Cholesteryl linolenate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for handling Cholesteryl linolenate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear, step-by-step guidance for use, storage, and disposal.

Hazard Identification and Risk Assessment

This compound is typically supplied as a waxy crystal or powder.[1] While the pure substance is not classified as hazardous according to the Globally Harmonized System (GHS), it should be handled with care as it may be biologically active.[2] The primary risks are associated with inhalation of dust or aerosols and direct contact with skin and eyes.[2] A thorough risk assessment should be conducted before beginning any new experimental protocol. This material should be considered hazardous until further information is available.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The following equipment should be used when handling this compound:

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Nitrile gloves.[2]Double-gloving with nitrile gloves. Change gloves frequently, especially after contamination.[2]
Eye Protection Safety glasses with side-shields.[3]Chemical safety goggles or a full-face shield.[2]
Body Protection Laboratory coat.[2]A disposable gown worn over a standard laboratory coat.[2]
Respiratory Protection Not generally required for small quantities handled within a chemical fume hood.[2]For procedures that may generate dust (e.g., weighing), a NIOSH-approved respirator with a particulate filter (such as an N95) is recommended.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure adequate ventilation in the work area.[3]

  • An accessible safety shower and eyewash station must be available.[3]

Standard Handling Protocol:

  • Preparation: Before handling, wash hands thoroughly and don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid form, perform this task in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Solution Preparation: this compound is soluble in chloroform at approximately 10 mg/ml.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing. The solvent of choice should be purged with an inert gas.[1]

  • Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[1] Clean all equipment and decontaminate the work surface.

Storage:

  • Store in a tightly sealed container at -20°C for long-term stability.[1]

  • Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3]

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Seek medical attention.[3][4]
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water and soap.[3][4][5] If irritation develops or persists, seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[3] Remove contact lenses if present and easy to do.[6] Promptly seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Chemical Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[3]

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]

  • Clean-Up:

    • For solid spills, carefully pick up the material mechanically.

    • For solutions, absorb the spill with an inert, non-combustible liquid-binding material such as sand, diatomite, or universal binders.[3][6]

  • Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[3]

  • Dispose: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, properly labeled container for hazardous waste disposal.[3][6]

Spill_Response_Workflow Diagram 1: Chemical Spill Response Workflow assess Assess Spill (Size & Location) alert Alert Personnel & Safety Officer assess->alert Immediate Danger or Large Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Small & Controllable alert->ppe contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill (Absorb or sweep) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose end_node Resume Work Safely dispose->end_node

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Segregation: Do not mix with other waste streams.

  • Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not allow the material to enter sewers or surface water.[7][6]

Quantitative Data Summary

The following table summarizes key quantitative and physical properties for this compound.

PropertyValueSource
CAS Number 604-33-1
Molecular Formula C45H76O2
Molecular Weight 649.1 g/mol [1][8]
Form Waxy Crystal / Powder[1]
Solubility Soluble in chloroform (~10 mg/ml)[1]
Storage Temperature -20°C[1]
Occupational Exposure Limits No data available for the pure substance.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl linolenate
Reactant of Route 2
Reactant of Route 2
Cholesteryl linolenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.